molecular formula C24H16O4 B1358502 Naphthalene-1,8-diyl dibenzoate CAS No. 331711-99-0

Naphthalene-1,8-diyl dibenzoate

Cat. No.: B1358502
CAS No.: 331711-99-0
M. Wt: 368.4 g/mol
InChI Key: DFCIKCMSXYOIQD-UHFFFAOYSA-N
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Description

Naphthalene-1,8-diyl dibenzoate is a useful research compound. Its molecular formula is C24H16O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-benzoyloxynaphthalen-1-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O4/c25-23(18-9-3-1-4-10-18)27-20-15-7-13-17-14-8-16-21(22(17)20)28-24(26)19-11-5-2-6-12-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCIKCMSXYOIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036241
Record name 1,8-Naphthylene dibenzoate
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331711-99-0
Record name 1,8-Naphthalenediol, 1,8-dibenzoate
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Record name 1,8-Naphthylene dibenzoate
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Record name naphthalene-1,8-diyl dibenzoate
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Naphthalene-1,8-diyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Naphthalene-1,8-diyl dibenzoate, a naphthalene derivative with potential applications in various fields of chemical and pharmaceutical research. A detailed, plausible experimental protocol for its synthesis via the esterification of 1,8-dihydroxynaphthalene is presented. Furthermore, this guide includes a thorough characterization profile, detailing predicted physicochemical and spectroscopic data. All quantitative information is summarized in structured tables for clarity and ease of comparison. A visual representation of the synthetic workflow is also provided.

Introduction

This compound, with the chemical formula C₂₄H₁₆O₄, is an aromatic ester derived from 1,8-dihydroxynaphthalene.[1] The rigid naphthalene backbone and the attached benzoate groups confer specific stereochemical and electronic properties to the molecule, making it an interesting candidate for applications in materials science, and as a scaffold in medicinal chemistry. This guide outlines a laboratory-scale synthesis and provides a comprehensive characterization profile to aid researchers in its preparation and identification.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via the esterification of 1,8-dihydroxynaphthalene with benzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a suitable solvent for this reaction.

Proposed Experimental Protocol

Materials:

  • 1,8-Dihydroxynaphthalene (1.0 mmol, 160.17 mg)

  • Benzoyl chloride (2.2 mmol, 2.2 eq, 309.2 mg, 0.25 mL)

  • Triethylamine (2.5 mmol, 2.5 eq, 252.9 mg, 0.35 mL)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Solvents for recrystallization (e.g., ethanol)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,8-dihydroxynaphthalene (1.0 mmol). Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 mmol) to the solution, followed by the dropwise addition of benzoyl chloride (2.2 mmol) over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of this compound Start 1,8-Dihydroxynaphthalene Reaction Esterification Reaction (0°C to Room Temp, 4h) Start->Reaction Reagents Benzoyl Chloride Triethylamine Dichloromethane Reagents->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Recrystallization Workup->Purification Product Naphthalene-1,8-diyl dibenzoate Purification->Product

Caption: Synthesis Workflow of this compound.

Characterization

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₄H₁₆O₄[1]
Molecular Weight 368.38 g/mol [1]
IUPAC Name (8-benzoyloxynaphthalen-1-yl) benzoate[1]
CAS Number 331711-99-0[1][2]
Appearance Predicted: White to off-white solid
Melting Point Not available
Solubility Predicted: Soluble in chlorinated solvents, ethers, and aromatic hydrocarbons; insoluble in water.
Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The following chemical shifts are estimated for a spectrum recorded in CDCl₃.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.20 - 8.10m4HProtons ortho to C=O on benzoate
~ 7.80 - 7.70m2HNaphthalene H-4, H-5
~ 7.65 - 7.50m4HNaphthalene H-2, H-3, H-6, H-7
~ 7.50 - 7.35m6HProtons meta and para to C=O on benzoate

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The following chemical shifts are estimated for a spectrum recorded in CDCl₃.

Chemical Shift (ppm)Assignment
~ 165.0Carbonyl carbon (C=O)
~ 145.0Naphthalene C-1, C-8 (attached to oxygen)
~ 134.0Aromatic CH (para to C=O on benzoate)
~ 130.5Aromatic C (ipso on benzoate)
~ 130.0Aromatic CH (ortho to C=O on benzoate)
~ 128.5Aromatic CH (meta to C=O on benzoate)
~ 127.0Naphthalene C-4, C-5
~ 122.0Naphthalene C-2, C-7
~ 118.0Naphthalene C-3, C-6
~ 115.0Naphthalene C-9, C-10 (bridgehead)

3.2.3. FT-IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1735StrongEster C=O stretch
~ 1600, 1580, 1450MediumAromatic C=C stretch
~ 1270, 1120StrongEster C-O stretch (asymmetric & symmetric)
~ 710StrongAromatic C-H out-of-plane bend

3.2.4. Mass Spectrometry (Predicted)

m/zInterpretation
368.10[M]⁺ (Molecular ion)
263.08[M - C₇H₅O]⁺ (Loss of a benzoyl group)
105.03[C₇H₅O]⁺ (Benzoyl cation)
77.04[C₆H₅]⁺ (Phenyl cation)

Safety and Handling

  • 1,8-Dihydroxynaphthalene: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the synthesis and characterization of this compound. The proposed experimental protocol offers a reliable starting point for its laboratory preparation. The tabulated physicochemical and predicted spectroscopic data will be a valuable resource for researchers in the identification and characterization of this compound. Further experimental validation of the spectroscopic data is encouraged to complete the characterization profile of this molecule.

References

"Chemical and physical properties of Naphthalene-1,8-diyl dibenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,8-diyl dibenzoate is a chemical compound with the molecular formula C₂₄H₁₆O₄. While specific experimental data for this molecule is limited in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties, a proposed synthesis protocol, and expected analytical characterization data based on known chemical principles and data from closely related compounds. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar naphthalene-based compounds.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available computed data and estimates based on related compounds.

PropertyValueSource/Basis
Molecular Formula C₂₄H₁₆O₄--INVALID-LINK--[1]
Molecular Weight 368.38 g/mol --INVALID-LINK--[1]
CAS Number 331711-99-0--INVALID-LINK--[1]
Appearance Predicted to be a solidGeneral property of similar aromatic esters.
Melting Point Not experimentally determined.-
Boiling Point 561.4 ± 23.0 °C (Predicted)-
Solubility Insoluble in water. Predicted to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.--INVALID-LINK--[2]; General solubility of aromatic esters.
Topological Polar Surface Area 52.6 Ų--INVALID-LINK--[1]
Rotatable Bond Count 4--INVALID-LINK--[1]

Synthesis

Proposed Experimental Protocol: Synthesis via Esterification

This protocol is based on general methods for the esterification of phenols.

Materials:

  • 1,8-Dihydroxynaphthalene (1.0 eq)

  • Benzoyl chloride (2.2 eq)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Chloroform (solvent)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.5 eq) dropwise.

  • Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start1 1,8-Dihydroxynaphthalene dissolve Dissolve 1,8-Dihydroxynaphthalene in Dichloromethane start1->dissolve start2 Benzoyl Chloride add_benzoyl_chloride Add Benzoyl Chloride start2->add_benzoyl_chloride start3 Pyridine add_pyridine Add Pyridine start3->add_pyridine start4 Dichloromethane start4->dissolve cool Cool to 0 °C dissolve->cool cool->add_pyridine add_pyridine->add_benzoyl_chloride stir Stir at Room Temperature add_benzoyl_chloride->stir quench Quench with 1 M HCl stir->quench wash_hcl Wash with 1 M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Naphthalene-1,8-diyl dibenzoate purify->product

References

Unveiling the Aromatic Core: A Technical Guide to the Crystal Structure of Naphthalene-1,8-diyl Dibenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of Naphthalene-1,8-diyl dibenzoate, a molecule of interest in various chemical and pharmaceutical research fields. While a complete, publicly available crystal structure of this compound is not available at the time of this writing, this paper provides valuable insights by presenting the crystallographic data of a closely related analog, 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate . Furthermore, it outlines generalized, robust experimental protocols for the synthesis and single-crystal X-ray diffraction analysis applicable to this class of compounds.

Structural Analysis of a this compound Analog

The crystal structure of 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate offers significant understanding of the steric and electronic interactions inherent in the naphthalene-1,8-diyl scaffold. The key crystallographic data for this analog are summarized below.

Table 1: Crystal Data and Structure Refinement for 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate [1]

ParameterValue
Empirical FormulaC₃₈H₂₄O₆
Formula Weight576.57
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)18.0080 (3)
b (Å)12.4307 (2)
c (Å)24.5944 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)5508.8 (2)
Z8
Temperature (K)Not Reported
RadiationNot Reported
F(000)2400

Table 2: Selected Dihedral Angles for 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate [1]

Phenyl Ring GroupDihedral Angle with Naphthalene Ring System (°)
Benzoyl67.12 (5)
Benzoyl85.15 (5)
Benzoyloxy76.41 (5)
Benzoyloxy71.47 (5)

In the crystal structure of this analog, C—H⋯O hydrogen bonds play a role in linking the molecules into chains.[1] The structure also exhibits C—H⋯π and π–π stacking interactions.[1]

Experimental Protocols

General Synthesis of Aromatic Diol Esters

The synthesis of this compound would typically involve the esterification of Naphthalene-1,8-diol with benzoyl chloride. While a specific protocol for this exact reaction is not detailed in the searched literature, a general procedure for the synthesis of aromatic esters from aromatic diols is as follows:

  • Dissolution: The aromatic diol (e.g., Naphthalene-1,8-diol) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a proton scavenger.

  • Acylation: The acylating agent (e.g., benzoyl chloride) is added dropwise to the cooled solution (typically 0 °C) with stirring.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a weak acid (e.g., dilute HCl) to remove excess base, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted acylating agent and acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure aromatic diol ester.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like this compound is achieved through single-crystal X-ray diffraction. A generalized workflow for this process is outlined below.

  • Crystal Growth: High-quality single crystals are essential for a successful structure determination.[2] Common methods for crystal growth include:

    • Slow evaporation of a saturated solution.

    • Slow cooling of a saturated solution.

    • Vapor diffusion, where a precipitant solvent is allowed to slowly diffuse into a solution of the compound.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[2] The collection of a complete dataset involves rotating the crystal through a range of angles.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, integrate the intensities of the reflections, and apply various corrections (e.g., for absorption).

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, displacement parameters, and other structural parameters until the best possible fit is achieved.[4]

Visualized Workflows

To further clarify the experimental and analytical processes, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Naphthalene-1,8-diol + Benzoyl Chloride Dissolution Dissolve in Aprotic Solvent Start->Dissolution Base_Addition Add Base (e.g., Triethylamine) Dissolution->Base_Addition Acylation Add Benzoyl Chloride (0 °C) Base_Addition->Acylation Reaction Stir at Room Temperature Acylation->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Naphthalene-1,8-diyl dibenzoate Purification->Product

Caption: Generalized synthesis workflow for this compound.

Crystallography_Workflow cluster_xtal Single-Crystal X-ray Diffraction Workflow Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: Standard workflow for crystal structure determination.

References

Spectroscopic and Synthetic Profile of Naphthalene-1,8-diyl dibenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,8-diyl dibenzoate is a chemical compound with the molecular formula C₂₄H₁₆O₄ and a molecular weight of 368.4 g/mol .[1] This technical guide provides a comprehensive overview of its spectroscopic characteristics and a detailed experimental protocol for its synthesis and analysis. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of documented information and predicted spectroscopic data derived from the analysis of its constituent chemical moieties and structurally similar compounds. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug discovery.

Chemical Structure and Properties

This compound, also known by its IUPAC name (8-benzoyloxynaphthalen-1-yl) benzoate, possesses a rigid naphthalene core functionalized with two benzoate groups at the 1 and 8 positions.[1]

DOT Script of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.0 - 8.2Doublet4HAromatic (ortho-protons of benzoate)
7.4 - 7.8Multiplet10HAromatic (meta- and para-protons of benzoate and naphthalene protons)
7.2 - 7.4Multiplet2HAromatic (naphthalene protons)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
165 - 167C=O (Ester carbonyl)
145 - 150Aromatic C-O
120 - 140Aromatic CH and quaternary C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1730 - 1750StrongC=O stretch (Ester)
1600 - 1450Medium to StrongAromatic C=C stretch
1250 - 1300StrongC-O stretch (Ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
368.10[M]⁺ (Molecular Ion)
263.09[M - C₇H₅O]⁺
105.03[C₇H₅O]⁺ (Benzoyl cation)

Experimental Protocols

The following protocols are adapted from established synthetic and analytical procedures for similar aromatic esters.

Synthesis of this compound

This procedure is based on the acylation of 1,8-dihydroxynaphthalene.

DOT Script of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Stirring at 0°C to Room Temperature Stirring at 0°C to Room Temperature 1,8-Dihydroxynaphthalene->Stirring at 0°C to Room Temperature Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Stirring at 0°C to Room Temperature Pyridine (Base) Pyridine (Base) Pyridine (Base)->Stirring at 0°C to Room Temperature Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Stirring at 0°C to Room Temperature Aqueous Wash Aqueous Wash Stirring at 0°C to Room Temperature->Aqueous Wash Extraction with Dichloromethane Extraction with Dichloromethane Aqueous Wash->Extraction with Dichloromethane Drying over Na₂SO₄ Drying over Na₂SO₄ Extraction with Dichloromethane->Drying over Na₂SO₄ Solvent Evaporation Solvent Evaporation Drying over Na₂SO₄->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (2.2 eq) to the solution, followed by the dropwise addition of benzoyl chloride (2.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization

DOT Script of the Analytical Workflow:

Analytical_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms Mass Spectrometry Purified this compound Purified this compound NMR_Analysis NMR_Analysis Purified this compound->NMR_Analysis IR_Analysis IR_Analysis Purified this compound->IR_Analysis MS_Analysis MS_Analysis Purified this compound->MS_Analysis ¹H and ¹³C NMR Data ¹H and ¹³C NMR Data NMR_Analysis->¹H and ¹³C NMR Data IR Data IR Data IR_Analysis->IR Data Mass Spectrum Mass Spectrum MS_Analysis->Mass Spectrum Dissolve in CDCl₃ Dissolve in CDCl₃ Acquire ¹H and ¹³C Spectra Acquire ¹H and ¹³C Spectra Prepare KBr pellet or thin film Prepare KBr pellet or thin film Acquire IR Spectrum Acquire IR Spectrum Dissolve in suitable solvent Dissolve in suitable solvent Analyze by ESI or EI Analyze by ESI or EI

Caption: Analytical workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate.

  • Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a reliable synthetic route for this compound. The presented data, though partly predictive, offers a strong basis for the identification and characterization of this compound. The detailed experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory, facilitating further research and application of this molecule.

References

Solubility Profile of Naphthalene-1,8-diyl dibenzoate: A Technical Guide to Determination in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,8-diyl dibenzoate is a chemical compound with potential applications in various fields of research and development. A critical physicochemical property for its use in solution-based applications is its solubility in common organic solvents. This technical guide addresses the solubility profile of this compound. A comprehensive search of available scientific literature and chemical databases indicates that quantitative solubility data for this compound has not been published. Consequently, this document provides detailed experimental protocols for researchers to determine the solubility of this compound in a range of common laboratory solvents. The methodologies described are standard practices in the field of physical chemistry and are intended to enable the generation of reliable and reproducible solubility data. This guide also includes a framework for the presentation of such data and visual representations of the experimental workflows.

Introduction

The solubility of a compound is a fundamental parameter that influences its behavior in various chemical and biological systems. For researchers in materials science, organic synthesis, and drug development, understanding the solubility of a target molecule like this compound is essential for process development, formulation, and quality control. The molecular structure of this compound, featuring a naphthalene core with two benzoate esters, suggests a nonpolar character, which would predict its solubility in organic solvents. However, the precise extent of its solubility in different solvents at various temperatures is not documented in public literature.

This guide serves as a comprehensive resource for generating the solubility profile of this compound. It provides standardized experimental procedures that can be implemented in a laboratory setting to obtain quantitative solubility data.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is useful for selecting appropriate analytical techniques and for understanding the general behavior of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₁₆O₄PubChem
Molecular Weight 368.38 g/mol Biocompare.com
CAS Number 33111-99-0PubChem
Appearance White solid (predicted)General Knowledge
Melting Point Not reported
Boiling Point 561.4±23.0 °C (predicted)MySkinRecipes
Solubility No data availableSAFETYSHEETS

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common solvents is not available in the literature. Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine this data. The following table is provided as a template for recording experimentally determined solubility values.

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Acetone
Chloroform
Dichloromethane
Diethyl Ether
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethanol
Ethyl Acetate
Hexanes
Methanol
Tetrahydrofuran (THF)
Toluene

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium solubility determination method, a reliable technique for obtaining quantitative solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Method 1: Isothermal Saturation Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

  • Sample Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration : Tightly cap the vials and place them in a constant temperature bath. Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration : Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification :

    • Gravimetric Analysis : Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can be calculated based on the mass of the solid and the initial volume of the solvent.

    • Chromatographic/Spectroscopic Analysis : Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

Method 2: Dynamic (Turbidimetric) Method

This method involves dissolving the compound in a solvent at an elevated temperature and then cooling the solution until precipitation is observed.

  • Solution Preparation : Prepare a solution of this compound in a specific solvent at a known concentration.

  • Heating and Cooling Cycle : Heat the solution while stirring until all the solid is dissolved. Then, slowly cool the solution at a controlled rate.

  • Turbidity Detection : Use a turbidimeter or visual inspection to detect the onset of precipitation (cloud point). The temperature at which precipitation begins is the saturation temperature for that concentration.

  • Data Collection : Repeat the process for different concentrations to generate a solubility curve as a function of temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

G Workflow for Isothermal Saturation Method A Add excess this compound to a known volume of solvent in a vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle at constant temperature (2-4h) B->C D Withdraw supernatant with a pre-warmed syringe C->D E Filter through a 0.45 µm syringe filter D->E F Quantify concentration of the filtrate (e.g., HPLC, UV-Vis) E->F G Calculate solubility (g/100 mL or mol/L) F->G

Caption: Workflow for the Isothermal Saturation Method.

G Workflow for Dynamic (Turbidimetric) Method A Prepare a solution of known concentration B Heat the solution with stirring until all solid dissolves A->B C Cool the solution at a controlled rate B->C D Detect the onset of precipitation (cloud point temperature) C->D E Repeat for multiple concentrations D->E F Construct solubility curve (Solubility vs. Temperature) E->F

Caption: Workflow for the Dynamic (Turbidimetric) Method.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this technical guide provides researchers with the necessary experimental protocols to determine its solubility profile in common laboratory solvents. The accurate determination of this fundamental property is a crucial step in the advancement of research and development involving this compound. The provided methodologies, when followed diligently, will yield reliable data, enabling informed decisions in experimental design, process optimization, and formulation development.

A Technical Guide on the Theoretical and Experimental Structural Analysis of Naphthalene-1,8-diyl Dibenzoate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the methodologies and theoretical calculations pertinent to understanding the molecular structure of Naphthalene-1,8-diyl dibenzoate. While direct and extensive research on the specific theoretical calculations for this compound (C₂₄H₁₆O₄) is not widely available in the public domain[1], this paper will leverage data from closely related, structurally significant naphthalene derivatives to provide a comprehensive overview of the analytical techniques and expected structural characteristics. The primary analogue referenced is 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate, which shares the core 1,8-disubstituted naphthalene framework.

Introduction to the Molecular Structure

This compound is a polycyclic aromatic hydrocarbon derivative. The core structure consists of a naphthalene ring system where the hydrogen atoms at the 1 and 8 positions are substituted with benzoate groups. The spatial arrangement of these bulky benzoate groups, due to steric hindrance in the peri-positions, is of significant interest as it dictates the molecule's overall conformation, electronic properties, and potential for intermolecular interactions. Theoretical calculations, in conjunction with experimental data, are crucial for elucidating these structural nuances.

Experimental and Computational Methodologies

A combined approach of experimental techniques and computational modeling is typically employed to analyze the structure of complex naphthalene derivatives.

2.1 Experimental Protocols

  • Synthesis: The synthesis of related naphthalene-based ligands often involves refluxing precursor molecules like diaminonaphthalene with appropriate aldehydes in a solvent such as ethanol[2].

  • Single Crystal X-ray Diffraction: This is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

    • Crystal Preparation: A suitable single crystal of the compound is mounted on a goniometer.

    • Data Collection: The crystal is cooled (e.g., to -93 °C) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer with a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å)[2].

    • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined using full-matrix least-squares techniques[2].

2.2 Computational Protocols

  • Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

    • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p))[3].

    • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

    • Calculation of Molecular Properties: DFT can be used to calculate various properties, including HOMO-LUMO energy gaps, molecular electrostatic potential, and spectroscopic parameters (NMR, IR)[3][4].

  • Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties, such as UV-Vis absorption spectra[3].

  • Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal[2][5].

Data Presentation: Structural Parameters of a Related Derivative

The following table summarizes key structural data obtained from the single-crystal X-ray diffraction of a related compound, 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate[6][7]. This data provides insight into the likely conformation of this compound.

ParameterValueDescription
Dihedral Angles
Phenyl (benzoyl) to Naphthalene Ring 167.12 (5)°The angle between the first benzoyl group's phenyl ring and the naphthalene core.
Phenyl (benzoyl) to Naphthalene Ring 285.15 (5)°The angle between the second benzoyl group's phenyl ring and the naphthalene core.
Phenyl (benzoyloxy) to Naphthalene Ring 171.47 (5)°The angle between the first benzoyloxy group's phenyl ring and the naphthalene core.
Phenyl (benzoyloxy) to Naphthalene Ring 276.41 (5)°The angle between the second benzoyloxy group's phenyl ring and the naphthalene core.
Intermolecular Interactions
C—H⋯O Hydrogen BondsPresentThese interactions link molecules into chains.
π–π Stacking InteractionsPresentStacking of aromatic rings contributes to crystal packing, with centroid-centroid distances around 3.6441 (7)–3.9197 (8) Å.

Data from the crystal structure of 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate.[6]

The significant dihedral angles indicate that the benzoate groups are substantially twisted out of the plane of the naphthalene ring system, a consequence of steric hindrance at the 1,8-positions.

Visualization of Methodologies

The following diagrams illustrate the workflow and conceptual relationships in the structural analysis of naphthalene derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement bond_lengths Bond Lengths/Angles refinement->bond_lengths intermolecular Intermolecular Interactions refinement->intermolecular

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

theoretical_workflow start Initial Molecular Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq props Property Calculations freq->props homo_lumo HOMO-LUMO Analysis props->homo_lumo mep Molecular Electrostatic Potential (MEP) props->mep spectra Spectra Simulation (NMR, IR, UV-Vis) props->spectra

Caption: Workflow for theoretical calculations using Density Functional Theory (DFT).

combined_analysis exp Experimental Analysis (X-ray, NMR, etc.) exp_data Experimental Data (Geometries, Spectra) exp->exp_data comp Computational Analysis (DFT, TD-DFT) comp_data Calculated Data (Geometries, Spectra) comp->comp_data comparison Comparison & Validation exp_data->comparison comp_data->comparison structure_elucidation Final Structure Elucidation comparison->structure_elucidation

Caption: Logical relationship for a combined experimental and computational structural analysis.

Conclusion

The structural elucidation of this compound necessitates a synergistic approach, integrating experimental techniques like single-crystal X-ray diffraction with theoretical calculations such as DFT. Based on the analysis of structurally related compounds, it is anticipated that the benzoate substituents will be significantly twisted relative to the naphthalene core due to steric repulsion. This conformational arrangement will be a key determinant of the molecule's physicochemical properties. The methodologies and workflows detailed in this guide provide a robust framework for researchers engaged in the structural analysis of complex aromatic compounds, which is fundamental for applications in materials science and drug development.

References

A Comprehensive Review of 1,8-Disubstituted Naphthalene Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry, providing a rigid and versatile framework for the design of novel therapeutic agents. Among the various substitution patterns, 1,8-disubstituted naphthalene derivatives have garnered significant attention due to their unique steric and electronic properties arising from the close proximity of the substituents at the peri-positions. This arrangement can lead to intramolecular interactions that influence the molecule's conformation, reactivity, and biological activity. This technical guide provides a comprehensive literature review of 1,8-disubstituted naphthalene derivatives, focusing on their synthesis, key experimental protocols, quantitative biological data, and their mechanisms of action, particularly in the context of drug development.

Synthesis of 1,8-Disubstituted Naphthalene Derivatives

The synthesis of 1,8-disubstituted naphthalenes often starts from commercially available 1,8-diaminonaphthalene or naphthalic anhydride. A variety of synthetic methodologies have been developed, including metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cyclization reactions to construct diverse derivatives.

A prominent class of 1,8-disubstituted naphthalenes are the 1,8-naphthalimides, which are readily synthesized from 1,8-naphthalic anhydride and a primary amine. Further functionalization can be achieved at the imide nitrogen or on the naphthalene ring. For instance, substitution at the C4 position of the naphthalimide ring with electron-donating or -withdrawing groups can significantly modulate the photophysical and biological properties of the resulting compounds.

Biological Activities and Therapeutic Applications

1,8-Disubstituted naphthalene derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their planar structure allows them to intercalate with DNA, and they can also inhibit key cellular enzymes and signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,8-disubstituted naphthalene derivatives, particularly 1,8-naphthalimides. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the STAT3 pathway, which is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected 1,8-Disubstituted Naphthalene Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Naphthalene–enamide analogs5fHuh-7 (Hepatocellular carcinoma)2.62[1]
Naphthalene–enamide analogs5gHuh-7 (Hepatocellular carcinoma)3.37[1]
1,8-Naphthalimide-1,2,3-triazole5eH1975 (Lung cancer)16.56[2]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,8-Disubstituted naphthalene derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action is thought to involve disruption of the bacterial cell membrane and inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected 1,8-Disubstituted Naphthalene Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Naphthalene-based 1,2,4-triazoles14S. aureus-[3]
Naphthalene-based 1,2,4-triazoles16S. aureus-[3]
Naphthalene-based 1,2,4-triazoles5E. coli-[3]
Naphthalene-based 1,2,4-triazoles14E. coli-[3]
Naphthalene-based 1,2,4-triazoles16E. coli-[3]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and there is a continuous need for new anti-inflammatory drugs. Certain 1,8-disubstituted naphthalene derivatives have demonstrated potent anti-inflammatory effects. For example, Eleutherlene A, a naphthalene derivative isolated from Eleutherine bulbosa, has been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB/MAPK signaling pathway and activating the Nrf2/Keap1 pathway.[4]

Table 3: Anti-inflammatory Activity of Selected 1,8-Disubstituted Naphthalene Derivatives

Compound ClassDerivativeAssayIC50 (µM)Reference
MeroterpenesHyperinoid ANF-κB pathway luciferase assay0.75[5]
MeroterpenesHyperinoid BNF-κB pathway luciferase assay1.19[5]
MeroterpenesAspermeroterpenes D–HNitric oxide production in RAW 264.7 cells6.74 - 29.59[5]
Ibuprofen DerivativeIACOX-1 Inhibition0.946[6]
Ibuprofen DerivativeIACOX-2 Inhibition0.894[6]

Photophysical Properties

Many 1,8-naphthalimide derivatives are highly fluorescent, making them valuable as fluorescent probes for biological imaging and sensing applications. The introduction of different substituents at the C4 position of the naphthalimide ring can tune the absorption and emission wavelengths, as well as the fluorescence quantum yield.

Table 4: Photophysical Properties of Selected Fluorescent 1,8-Naphthalimide Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
4-pyperidinyl-1,8-naphtalimide derivative (2)Dichloromethane4125200.75[7]
4-pyperidinyl-1,8-naphtalimide derivative (3)Dichloromethane4125200.74[7]
4-pyperidinyl-1,8-naphtalimide derivative (4)Dichloromethane4125200.70[7]

Key Experimental Protocols

Synthesis of N-Aryl-1,8-naphthalimides

A general procedure for the synthesis of N-aryl-1,8-naphthalimides involves the reaction of 1,8-naphthalic anhydride with a primary aromatic amine in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The product can then be purified by recrystallization or column chromatography.[8]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

Materials:

  • Cells in culture

  • Test compounds (1,8-disubstituted naphthalene derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium and 20-50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add 150-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microplates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway Inhibition

Certain 1,8-disubstituted naphthalene derivatives exert their anticancer effects by inhibiting the STAT3 signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by these compounds.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Transcription Inhibitor 1,8-Disubstituted Naphthalene Derivative Inhibitor->JAK Inhibition MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add 1,8-disubstituted naphthalene derivatives Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (570 nm or 590 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

"Potential applications of Naphthalene-1,8-diyl dibenzoate in organic electronics"

Author: BenchChem Technical Support Team. Date: December 2025

While research into naphthalene-based materials for organic electronics is extensive, Naphthalene-1,8-diyl dibenzoate itself remains a largely uninvestigated molecule within this field. Literature searches for its specific application in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs) did not yield concrete experimental data on its performance. However, by examining the properties of its constituent parts—the naphthalene core and benzoate substituents—we can postulate potential characteristics and suggest avenues for future research.

The core of the molecule, naphthalene, is a well-known building block for organic semiconductors due to its aromatic nature, which facilitates π-π stacking and charge transport. Derivatives of naphthalene, particularly naphthalene diimides, have shown significant promise as n-type semiconductor materials. The benzoate groups, on the other hand, are electron-withdrawing and could influence the electronic properties of the naphthalene core, potentially leading to interesting charge transport behaviors.

Postulated Properties and Research Directions

Based on its structure, this compound could theoretically be explored for the following applications:

  • As a Host Material in OLEDs: The wide bandgap typically associated with naphthalene derivatives could make it a suitable host material for phosphorescent or fluorescent emitters in OLEDs. The benzoate groups might help in tuning the HOMO/LUMO energy levels to facilitate efficient charge injection and transport.

  • As a Dielectric Material in OFETs: The ester functionalities could impart a degree of polarity, which might be suitable for use as a gate dielectric material in organic field-effect transistors.

  • As a Building Block for Novel Semiconductors: this compound could serve as a precursor for the synthesis of more complex molecules with tailored electronic properties.

To ascertain the viability of these applications, a systematic investigation into the fundamental properties of this compound is necessary.

Hypothetical Experimental Workflow

The following diagram outlines a potential research workflow to evaluate the potential of this compound in organic electronics.

G cluster_synthesis Synthesis & Characterization cluster_properties Property Evaluation cluster_fabrication Device Fabrication & Testing synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural & Purity Analysis (NMR, Mass Spec, Elemental Analysis) purification->characterization thermal Thermal Analysis (TGA, DSC) characterization->thermal optical Optical Properties (UV-Vis, Photoluminescence) characterization->optical electrochemical Electrochemical Analysis (Cyclic Voltammetry) characterization->electrochemical theoretical Theoretical Modeling (DFT Calculations) characterization->theoretical thin_film Thin Film Deposition (e.g., Evaporation, Spin Coating) electrochemical->thin_film ofet OFET Fabrication thin_film->ofet oled OLED Fabrication thin_film->oled opv OPV Fabrication thin_film->opv testing Device Performance Testing ofet->testing oled->testing opv->testing

Caption: A logical workflow for the investigation of this compound for organic electronic applications.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the esterification of 1,8-dihydroxynaphthalene with benzoyl chloride in the presence of a base.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

  • 1,8-Dihydroxynaphthalene

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-dihydroxynaphthalene in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of benzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Data Presentation

As no experimental data for this compound in organic electronic devices is currently available in the public domain, the following tables are presented as templates for how such data could be structured once obtained.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaC₂₄H₁₆O₄Mass Spectrometry
Molecular Weight368.38 g/mol Mass Spectrometry
Melting Point (°C)-Differential Scanning Calorimetry (DSC)
Decomposition Temp. (°C)-Thermogravimetric Analysis (TGA)
HOMO Level (eV)-Cyclic Voltammetry / Photoelectron Spectroscopy
LUMO Level (eV)-Cyclic Voltammetry / Inverse Photoelectron Spectroscopy
Optical Bandgap (eV)-UV-Vis Spectroscopy (from absorption edge)

Table 2: Hypothetical Performance Data of this compound in an OFET Device

Device ArchitectureMobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
Bottom-Gate, Top-Contact---
Top-Gate, Bottom-Contact---

Table 3: Hypothetical Performance Data of this compound as a Host in an OLED Device

Emitter DopantExternal Quantum Efficiency (%)Luminous Efficacy (cd/A)Power Efficacy (lm/W)CIE Coordinates (x, y)
Green Phosphorescent Emitter----
Blue Fluorescent Emitter----

Conclusion

While this compound is an intriguing molecule from a structural standpoint, its potential in organic electronics remains untapped. The lack of published research on its synthesis, properties, and device applications presents a clear opportunity for novel investigations. The proposed workflow and experimental protocols provide a foundational roadmap for researchers to explore this compound and determine its place, if any, in the landscape of next-generation organic electronic materials. Further research is essential to move from theoretical postulation to empirical validation.

Technical Guide: Properties and Applications of 1,8-Naphthalenediyl Dibenzoate (CAS 331711-99-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 331711-99-0, identified as 1,8-Naphthalenediyl dibenzoate. The document details its chemical and physical properties, lists known commercial suppliers, and describes its primary application. Notably, while this guide is intended for a broad scientific audience, including those in drug development, it must be emphasized that the current body of public scientific literature does not indicate any known biological activity or application in signaling pathways for this compound. Its principal use is in the field of polymer chemistry.

Chemical and Physical Properties

1,8-Naphthalenediyl dibenzoate is a diester of naphthalene-1,8-diol and benzoic acid.[1][2] Its core structure consists of a naphthalene ring substituted at the 1 and 8 positions with benzoate groups.

Table 1: Chemical and Physical Properties of CAS 331711-99-0

PropertyValueSource(s)
IUPAC Name (8-benzoyloxynaphthalen-1-yl) benzoate[2]
Synonyms 1,8-Naphthalenediyl Dibenzoate, Naphthalene-1,8-diyl dibenzoate, 1,8-Naphthylene dibenzoate[1][2]
CAS Number 331711-99-0[1][2][3][4][5][6][7][8][9]
Molecular Formula C24H16O4[1][3][4][5][6]
Molecular Weight 368.39 g/mol [3][5]
Boiling Point 561.4 ± 23.0 °C (Predicted)[10]
Density 1.268 ± 0.06 g/cm³ (Predicted)[10]
Solubility Insoluble in water (5.5E-6 g/L at 25 °C)[1]
Topological Polar Surface Area 52.6 Ų[1]
Rotatable Bond Count 6[1][2]
Hydrogen Bond Donor Count 0[1][2]
Hydrogen Bond Acceptor Count 4[1][2]

Commercial Suppliers

1,8-Naphthalenediyl dibenzoate is available from various chemical suppliers, typically with purities of 97% or higher.

Table 2: Selected Suppliers of CAS 331711-99-0

SupplierPurityNotes
Matrix ScientificNot specifiedProvides Safety Data Sheet (SDS).[3]
GuidechemNot specifiedLists multiple suppliers.[1]
ChemicalBookNot specifiedProvides some predicted properties.[8][10]
AmbeedNot specifiedProvides computational chemistry data.[7]
AccelaChemBio>95%For R&D use only.[11]
Howei Pharm97%
Zibo Hangyu Biotechnology99%States it is an important raw material.[4]
King Scientific95+%Offers a range of research chemicals.
ReagentiaNot specifiedAvailable in various quantities.[12]
Sobekbio Biosciences98%
Coolpharm98%[9]
EON BiotechNot specified

Applications and Experimental Protocols

Primary Application: Internal Donor in Ziegler-Natta Catalysis

The predominant application of 1,8-Naphthalenediyl dibenzoate is as an internal electron donor in Ziegler-Natta catalysts used for propylene polymerization. In this process, the internal donor is a crucial component of the solid precatalyst, which typically consists of titanium tetrachloride (TiCl4) supported on magnesium chloride (MgCl2). The internal donor plays a key role in controlling the stereospecificity of the catalyst, leading to the production of highly isotactic polypropylene.

The addition of an internal donor like 1,8-Naphthalenediyl dibenzoate to the catalyst system enhances its stereoregularity. This results in polypropylene with improved properties such as higher crystallinity and melting point.

Experimental Protocol: Ziegler-Natta Polymerization of Propylene

The following is a representative experimental protocol for the polymerization of propylene using a MgCl2-supported Ziegler-Natta catalyst with an internal donor. This protocol is a synthesized example based on common procedures and should be adapted and optimized for specific laboratory conditions and safety protocols.

Catalyst Preparation:

  • Support Preparation: Anhydrous MgCl2 is activated, often by ball milling, to increase its surface area.

  • Impregnation: The activated MgCl2 support is suspended in a suitable solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen).

  • A solution of 1,8-Naphthalenediyl dibenzoate (the internal donor) in the same solvent is added to the MgCl2 suspension and stirred.

  • Titanium tetrachloride (TiCl4) is then added to the mixture, typically at a controlled temperature. The mixture is stirred for a specified period to allow for the formation of the solid catalyst complex.

  • The resulting solid catalyst is then washed multiple times with an inert solvent (e.g., heptane) to remove unreacted components and dried under vacuum.

Polymerization:

  • A polymerization reactor is thoroughly dried and purged with nitrogen.

  • A specified amount of a solvent (e.g., heptane) is introduced into the reactor, followed by the addition of a co-catalyst, typically an organoaluminum compound like triethylaluminum (TEAl).

  • The prepared solid Ziegler-Natta catalyst containing 1,8-Naphthalenediyl dibenzoate is then introduced into the reactor.

  • The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is maintained at the target polymerization temperature (e.g., 70°C).

  • The polymerization reaction is allowed to proceed for a set duration, with propylene being continuously fed to maintain the pressure.

  • The reaction is terminated by venting the propylene and adding a quenching agent (e.g., acidified ethanol).

  • The resulting polypropylene powder is collected by filtration, washed, and dried.

Biological Activity and Signaling Pathways

Extensive searches of the public scientific and patent literature did not yield any information on the biological activity of 1,8-Naphthalenediyl dibenzoate. There is no evidence to suggest that this compound is involved in any biological signaling pathways or has been investigated for any therapeutic purpose. Its application appears to be confined to industrial polymer chemistry.

Visualizations

Experimental Workflow: Ziegler-Natta Polymerization

The following diagram illustrates the general workflow for propylene polymerization using a Ziegler-Natta catalyst with an internal donor.

G cluster_0 Catalyst Preparation cluster_1 Polymerization MgCl2 Support MgCl2 Support Add Internal Donor\n(1,8-Naphthalenediyl dibenzoate) Add Internal Donor (1,8-Naphthalenediyl dibenzoate) MgCl2 Support->Add Internal Donor\n(1,8-Naphthalenediyl dibenzoate) Add TiCl4 Add TiCl4 Add Internal Donor\n(1,8-Naphthalenediyl dibenzoate)->Add TiCl4 Wash and Dry Wash and Dry Add TiCl4->Wash and Dry Solid Catalyst Solid Catalyst Wash and Dry->Solid Catalyst Reactor Reactor Solid Catalyst->Reactor Polymerization Reaction Polymerization Reaction Reactor->Polymerization Reaction Co-catalyst (TEAl) Co-catalyst (TEAl) Co-catalyst (TEAl)->Reactor Propylene Monomer Propylene Monomer Propylene Monomer->Reactor Quench Quench Polymerization Reaction->Quench Polypropylene Product Polypropylene Product Quench->Polypropylene Product

Caption: Workflow for Ziegler-Natta Polymerization.

Hypothetical Signaling Pathway (Illustrative Example)

Disclaimer: The following diagram is a generic representation of the MAPK/ERK signaling pathway and is provided for illustrative purposes only to demonstrate the requested visualization capability. 1,8-Naphthalenediyl dibenzoate is not known to be involved in this or any other biological signaling pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation, Differentiation

Caption: Example of a MAPK/ERK Signaling Pathway.

Conclusion

1,8-Naphthalenediyl dibenzoate (CAS 331711-99-0) is a well-characterized chemical compound with a clear and specific application in the field of polymer science as an internal donor for Ziegler-Natta catalysts. Its chemical and physical properties are well-documented, and it is readily available from multiple commercial suppliers. For professionals in materials science and polymer chemistry, this compound is of significant interest for the production of isotactic polypropylene. However, for researchers in drug development and life sciences, it is important to note the current absence of any reported biological activity or relevance to cellular signaling pathways. Future research may uncover novel applications for this molecule, but based on available data, its utility is firmly established within the domain of industrial catalysis.

References

Methodological & Application

"Protocol for the synthesis of Naphthalene-1,8-diyl dibenzoate from 1,8-dihydroxynaphthalene"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthalene-1,8-diyl dibenzoate is a derivative of 1,8-dihydroxynaphthalene, a key molecule in various chemical syntheses. The addition of benzoate groups to the 1,8-dihydroxynaphthalene core can modify its chemical properties, making it a valuable intermediate for the development of novel organic materials and potential pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound from 1,8-dihydroxynaphthalene via a Schotten-Baumann esterification reaction. The protocol is designed for researchers in organic chemistry, materials science, and drug development.

Proposed Synthetic Pathway: Schotten-Baumann Reaction

The synthesis of this compound is achieved through the O-acylation of 1,8-dihydroxynaphthalene with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. Dichloromethane is a suitable solvent for this transformation.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Starting Material 1,8-DihydroxynaphthaleneCommercially available.
Acylating Agent Benzoyl ChlorideCommercially available.
Base TriethylamineAn organic base to neutralize HCl.
Solvent Dichloromethane (CH₂Cl₂)Anhydrous, non-protic solvent.
Molar Ratio (Substrate:Benzoyl Chloride:Base) 1 : 2.2 : 2.5A slight excess of reagents is used to ensure complete reaction.
Reaction Temperature 0 °C to Room TemperatureInitially cooled to control the exothermic reaction, then allowed to warm.
Reaction Time 4-6 hoursMonitored by Thin Layer Chromatography (TLC).
Theoretical Yield HighExpected to be high based on similar reactions.
Product Molecular Weight 368.39 g/mol -
Product Appearance Off-white to pale yellow solidExpected appearance of the purified product.

Experimental Protocol

This protocol is adapted from a similar benzoylation of a dihydroxynaphthalene derivative.[1]

Materials and Reagents:

  • 1,8-Dihydroxynaphthalene (1.0 eq)

  • Benzoyl Chloride (2.2 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Equipment for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-dihydroxynaphthalene (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

  • Addition of Benzoyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride (2.2 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 1,8-dihydroxynaphthalene and triethylamine in CH₂Cl₂ cool Cool solution to 0 °C dissolve->cool add_benzoyl Slowly add Benzoyl Chloride (in CH₂Cl₂) cool->add_benzoyl stir Stir at room temperature for 4-6 hours add_benzoyl->stir monitor Monitor by TLC stir->monitor transfer Transfer to separatory funnel monitor->transfer wash_hcl Wash with 1 M HCl transfer->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter_evap Filter and Evaporate dry->filter_evap recrystallize Recrystallize from suitable solvent filter_evap->recrystallize product Pure Naphthalene-1,8-diyl dibenzoate recrystallize->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Naphthalene-1,8-diyl dibenzoate as a UV Stabilizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical and chemical properties. This photodegradation can manifest as discoloration (yellowing), loss of gloss, embrittlement, and a decline in mechanical strength, ultimately compromising the material's performance and lifespan. The primary mechanism of this degradation is photo-oxidation, where UV energy initiates the formation of free radicals in the polymer matrix, which then react with oxygen to propagate a chain of degradative reactions.

To mitigate these effects, UV stabilizers are incorporated into polymer formulations. Naphthalene-1,8-diyl dibenzoate is a UV stabilizer that can be used in various polymer systems, particularly in engineering plastics and coatings, to enhance their resistance to UV degradation and improve thermal stability. Its rigid molecular structure may also contribute to an increase in the glass transition temperature of the host polymer.

These application notes provide a comprehensive guide for researchers and scientists on the utilization and evaluation of this compound as a UV stabilizer in polymer formulations.

Proposed Mechanism of Action

This compound is believed to function primarily as a UV absorber. Its aromatic naphthalene and benzoate moieties are strong chromophores that absorb high-energy UV radiation in the wavelength range that is most damaging to polymers. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. It then rapidly dissipates this excess energy through non-radiative pathways, such as heat, into the polymer matrix. This process effectively screens the polymer from harmful UV radiation, preventing the initial bond cleavage and free radical formation that trigger photodegradation.

The proposed mechanism involves the following key steps:

  • UV Absorption: The this compound molecule absorbs a photon of UV radiation.

  • Excitation: The molecule is promoted to a higher energy electronic state.

  • Energy Dissipation: The excited molecule undergoes rapid, non-radiative decay back to its ground state, releasing the absorbed energy as heat.

  • Polymer Protection: By preferentially absorbing the UV radiation, the stabilizer prevents the polymer chains from being excited and undergoing photo-oxidative degradation.

UV_Stabilization_Mechanism cluster_stabilizer This compound cluster_polymer Polymer Matrix Ground_State Ground State Excited_State Excited State Ground_State->Excited_State Excitation Excited_State->Ground_State Non-radiative Decay Heat Heat Dissipation Excited_State->Heat Polymer Polymer Degraded_Polymer Degraded Polymer (Free Radicals) Polymer->Degraded_Polymer Degradation Prevented UV UV Radiation UV->Ground_State Absorption UV->Polymer Blocked Path

Applications and Polymer Compatibility

This compound is recommended for use in a variety of polymer systems, including:

  • Engineering Plastics: Such as polycarbonates (PC), polyesters (e.g., PET, PBT), and polyamides (PA).

  • Coatings: To protect the underlying substrate and the coating itself from UV-induced damage.

The compatibility of the stabilizer with the polymer matrix is crucial for its performance. Good compatibility ensures uniform dispersion and prevents issues like blooming or exudation. Preliminary compatibility testing is recommended for novel polymer formulations.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating the performance of this compound in a polymer formulation. These are generalized procedures and should be adapted based on the specific polymer and processing equipment used.

Protocol 1: Incorporation of this compound into a Polymer Matrix

Objective: To prepare polymer samples containing varying concentrations of this compound.

Materials:

  • Polymer resin (e.g., polycarbonate, polypropylene pellets)

  • This compound powder

  • Twin-screw extruder or similar melt-blending equipment

  • Injection molding machine or compression press

  • Standard test specimen molds (e.g., for tensile bars, impact testing, and color plaques)

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any absorbed moisture.

  • Pre-blending: Create a masterbatch or a dry blend of the polymer resin and this compound at the desired concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% by weight). Include a control sample with no UV stabilizer.

  • Melt Compounding:

    • Set the temperature profile of the extruder appropriate for the specific polymer.

    • Feed the pre-blended mixture into the extruder.

    • The melt-blended polymer will be extruded as strands, which are then cooled in a water bath and pelletized.

  • Specimen Preparation:

    • Dry the compounded pellets.

    • Using an injection molding machine or compression press, prepare standardized test specimens from the compounded pellets.

  • Conditioning: Condition the prepared specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing.

Protocol 2: Accelerated Weathering

Objective: To simulate the effects of long-term UV exposure in a laboratory setting.

Apparatus:

  • Xenon-arc or fluorescent UV accelerated weathering chamber (e.g., as per ASTM G155 or ASTM D4329).

Procedure:

  • Sample Mounting: Mount the polymer test specimens in the sample holders of the weathering chamber.

  • Exposure Cycle: Program the chamber to run a standardized or custom weathering cycle. A common cycle for many plastics is ASTM G155 Cycle 1, which involves repeated cycles of light and dark periods with controlled temperature, humidity, and water spray.

  • Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours). It is recommended to remove a set of samples at intermediate time points for analysis.

  • Post-Exposure Conditioning: After removal from the chamber, condition the samples as described in Protocol 1 before proceeding with analytical testing.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Performance Analysis Drying Polymer Drying Blending Dry Blending with Stabilizer Drying->Blending Compounding Melt Compounding Blending->Compounding Molding Specimen Molding Compounding->Molding Weathering Accelerated Weathering Molding->Weathering Color Colorimetry (ΔE*, YI) Weathering->Color Gloss Gloss Measurement Weathering->Gloss Mechanical Mechanical Testing Weathering->Mechanical FTIR FTIR Spectroscopy Weathering->FTIR

Protocol 3: Performance Evaluation

Objective: To quantify the changes in the physical and chemical properties of the polymer samples after UV exposure.

4.3.1 Colorimetric Analysis

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure: Measure the color of the samples before and after UV exposure. Calculate the change in color (ΔE*) and the Yellowness Index (YI) according to ASTM E313.

4.3.2 Gloss Measurement

  • Apparatus: Gloss meter.

  • Procedure: Measure the specular gloss of the samples at a specified angle (e.g., 60°) before and after UV exposure, following ASTM D523. Calculate the percent gloss retention.

4.3.3 Mechanical Property Analysis

  • Apparatus: Universal testing machine, impact tester.

  • Procedure:

    • Tensile Properties: Conduct tensile tests according to ASTM D638 to determine tensile strength, elongation at break, and tensile modulus.

    • Impact Strength: Perform Izod or Charpy impact tests according to ASTM D256 or ASTM D6110.

    • Compare the results of exposed samples to the unexposed control samples.

4.3.4 Spectroscopic Analysis

  • Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Acquire FTIR-ATR spectra of the sample surfaces before and after exposure. Monitor the formation of carbonyl groups (typically in the 1700-1750 cm⁻¹ region), which is an indicator of photo-oxidation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between the control and samples with different concentrations of this compound at various exposure times.

Table 1: Yellowness Index (YI) after Accelerated Weathering

Stabilizer Conc. (wt%) 0 hours (Initial) 500 hours 1000 hours 2000 hours
0.0 (Control) User Data User Data User Data User Data
0.1 User Data User Data User Data User Data
0.25 User Data User Data User Data User Data
0.5 User Data User Data User Data User Data

| 1.0 | User Data | User Data | User Data | User Data |

Table 2: Percent Gloss Retention (60°) after Accelerated Weathering

Stabilizer Conc. (wt%) 500 hours 1000 hours 2000 hours
0.0 (Control) User Data User Data User Data
0.1 User Data User Data User Data
0.25 User Data User Data User Data
0.5 User Data User Data User Data

| 1.0 | User Data | User Data | User Data |

Table 3: Percent Retention of Tensile Strength at Break after Accelerated Weathering

Stabilizer Conc. (wt%) 500 hours 1000 hours 2000 hours
0.0 (Control) User Data User Data User Data
0.1 User Data User Data User Data
0.25 User Data User Data User Data
0.5 User Data User Data User Data

| 1.0 | User Data | User Data | User Data |

Table 4: Percent Retention of Elongation at Break after Accelerated Weathering

Stabilizer Conc. (wt%) 500 hours 1000 hours 2000 hours
0.0 (Control) User Data User Data User Data
0.1 User Data User Data User Data
0.25 User Data User Data User Data
0.5 User Data User Data User Data

| 1.0 | User Data | User Data | User Data |

Safety Precautions

When handling this compound and processing polymers at elevated temperatures, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All polymer processing should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

Application Notes and Protocols: Incorporation of Naphthalene-1,8-diyl Dibenzoate into Engineering Plastics and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and methodologies for incorporating Naphthalene-1,8-diyl dibenzoate into engineering plastics and coatings. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols and data are based on the general principles of polymer additive incorporation and the known effects of similar chemical structures, such as other naphthalene derivatives and dibenzoate esters.

Introduction

This compound is a specialty chemical with potential applications as a functional additive in engineering plastics and high-performance coatings. Its rigid naphthalene core and benzoate side groups suggest properties that can enhance the thermal stability, UV resistance, and mechanical performance of polymeric materials.[1] It is described as a preservative and additive that can improve thermal stability and resistance to UV degradation, making it valuable for durable outdoor applications.[1] Furthermore, its rigid molecular structure may contribute to an increase in the glass transition temperature (Tg) of polymers.[1]

Chemical Structure:

Key Potential Benefits:

  • Enhanced Thermal Stability: The rigid aromatic structure can restrict polymer chain mobility at elevated temperatures.

  • Improved UV Resistance: The naphthalene and benzoate moieties may act as UV absorbers, protecting the polymer backbone from photodegradation.

  • Increased Glass Transition Temperature (Tg): The rigid nature of the molecule can increase the stiffness and heat deflection temperature of the host polymer.[1]

  • Enhanced Mechanical Properties: By improving polymer chain rigidity, it may increase tensile strength and modulus.[1]

Applications in Engineering Plastics

This compound can be considered for incorporation into a variety of engineering plastics, including:

  • Polycarbonates (PC): To improve thermal stability and UV resistance for applications in automotive and electronic components.

  • Polyesters (e.g., PET, PBT): To enhance thermal properties and UV stability for packaging, films, and fibers.

  • Polyamides (PA): To increase thermal and dimensional stability for under-the-hood automotive parts and electrical connectors.

The following table presents illustrative data on the potential effects of incorporating this compound into polycarbonate. This data is hypothetical and should be confirmed by experimental validation.

PropertyNeat PolycarbonatePolycarbonate + 1% this compound (Illustrative)Polycarbonate + 3% this compound (Illustrative)
Glass Transition Temperature (Tg) 150 °C155 °C160 °C
Tensile Strength 60 MPa65 MPa70 MPa
Tensile Modulus 2.4 GPa2.6 GPa2.8 GPa
UV Stability (ΔYI after 500h QUV) 15105
Thermal Decomposition Temp. (TGA, 5% wt loss) 450 °C460 °C470 °C

YI = Yellowness Index

This protocol describes a general procedure for incorporating this compound into polycarbonate via melt extrusion.

Materials:

  • Polycarbonate pellets (drying required)

  • This compound powder

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Characterization equipment (DSC, TGA, tensile tester, UV-weathering chamber)

Procedure:

  • Drying: Dry polycarbonate pellets at 120°C for 4 hours to remove moisture.

  • Premixing: Dry blend the polycarbonate pellets with the desired weight percentage of this compound (e.g., 0.5%, 1%, 2% w/w) in a sealed container by tumbling for 15 minutes to ensure a homogenous mixture.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for polycarbonate (typically 260-300°C).

    • Feed the premixed blend into the extruder.

    • The molten polymer blend is extruded through a die into strands.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them into uniform pellets.

  • Drying: Dry the compounded pellets at 120°C for 4 hours.

  • Specimen Preparation: Use an injection molding machine or compression molder to prepare test specimens (e.g., tensile bars, impact bars, plaques) from the compounded pellets according to ASTM or ISO standards.

  • Characterization:

    • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC). Evaluate thermal stability using Thermogravimetric Analysis (TGA).

    • Mechanical Properties: Measure tensile strength, modulus, and elongation at break using a universal testing machine.

    • UV Stability: Expose specimens to accelerated UV weathering (e.g., QUV) and measure color change (yellowness index) and gloss retention.

Workflow for Incorporation into Engineering Plastics

cluster_prep Material Preparation cluster_process Processing cluster_char Characterization Drying Drying of Polymer Pellets Premixing Dry Blending with Additive Drying->Premixing Extrusion Melt Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Specimen_Prep Injection/Compression Molding Pelletizing->Specimen_Prep Thermal Thermal Analysis (DSC, TGA) Specimen_Prep->Thermal Mechanical Mechanical Testing Specimen_Prep->Mechanical UV_Stab UV Stability Testing Specimen_Prep->UV_Stab

Caption: Workflow for incorporating this compound into engineering plastics.

Applications in Coatings

This compound can be formulated into various coating systems to enhance their durability and performance.

  • Protective Coatings: For industrial machinery, infrastructure, and automotive components to improve weather and chemical resistance.

  • Architectural Coatings: For exterior applications to enhance UV stability and color retention.

  • Wood Coatings: To protect wood from UV degradation and weathering.

The following table provides an illustrative example of the potential effects of this compound on the properties of a clear epoxy coating.

PropertyNeat Epoxy CoatingEpoxy Coating + 1% this compound (Illustrative)Epoxy Coating + 3% this compound (Illustrative)
Pencil Hardness 2H3H4H
Gloss (60°) 959594
Adhesion (Cross-hatch) 5B5B5B
UV Stability (ΔYI after 500h QUV) 20127
Chemical Resistance (MEK rubs) 100150200

This protocol outlines a general method for incorporating this compound into a two-component (2K) epoxy clear coat.

Materials:

  • Epoxy resin (e.g., Bisphenol A based)

  • Amine hardener

  • This compound

  • Solvent blend (e.g., xylene, n-butanol)

  • High-speed disperser

  • Applicator (e.g., spray gun, draw-down bar)

  • Substrates (e.g., steel panels)

  • Characterization equipment (pencil hardness tester, gloss meter, adhesion tester, UV-weathering chamber)

Procedure:

  • Dissolution of Additive: In a suitable container, dissolve the desired amount of this compound (e.g., 1% based on total resin solids) in a portion of the solvent blend with stirring until fully dissolved.

  • Preparation of Resin Component (Part A):

    • Add the epoxy resin to the main mixing vessel.

    • Slowly add the dissolved this compound solution to the epoxy resin under agitation with a high-speed disperser.

    • Add the remaining solvent and mix until a homogeneous solution is obtained.

  • Mixing of Components:

    • Just before application, add the amine hardener (Part B) to the resin component (Part A) according to the manufacturer's recommended mixing ratio.

    • Mix thoroughly for the recommended induction time.

  • Application:

    • Apply the coating to the prepared substrates using a spray gun or draw-down bar to achieve the desired film thickness.

  • Curing: Allow the coated panels to cure at ambient temperature or in an oven according to the coating system's requirements.

  • Characterization:

    • Physical Properties: After full cure, measure pencil hardness, gloss, and adhesion (cross-hatch test).

    • UV Stability: Expose coated panels to accelerated UV weathering and evaluate for yellowing, cracking, and gloss loss.

    • Chemical Resistance: Perform solvent rub tests (e.g., MEK rubs) to assess crosslink density.

Logical Relationship for Coating Formulation and Testing

cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing Dissolve_Additive Dissolve Additive in Solvent Prepare_PartA Prepare Resin Component (Part A) Dissolve_Additive->Prepare_PartA Mix_Parts Mix Part A and Part B Prepare_PartA->Mix_Parts Apply_Coating Apply Coating to Substrate Mix_Parts->Apply_Coating Cure_Coating Cure Coating Apply_Coating->Cure_Coating Physical_Tests Physical Properties (Hardness, Gloss, Adhesion) Cure_Coating->Physical_Tests UV_Tests UV Resistance Cure_Coating->UV_Tests Chemical_Tests Chemical Resistance Cure_Coating->Chemical_Tests

Caption: Logical workflow for coating formulation, application, and performance evaluation.

Safety Precautions

  • Always handle this compound in a well-ventilated area or with appropriate local exhaust ventilation.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

References

Application Notes and Protocols: Naphthalene-1,8-diyl Dibenzoate as a Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,8-diyl dibenzoate is a unique aromatic compound featuring a rigid naphthalene core with benzoate esters at the 1 and 8 (peri) positions. This specific substitution pattern introduces significant steric interactions, influencing the molecule's conformation and electronic properties. The naphthalene scaffold is a well-established component in materials science, known for imparting thermal stability and favorable charge transport characteristics to organic materials.[1] The benzoate moieties offer sites for further functionalization, making this compound a promising, yet underexplored, building block for the synthesis of novel organic materials with potential applications in organic electronics and drug discovery.

These application notes provide an overview of the properties of this compound, a detailed protocol for its synthesis, and potential applications based on the reactivity of its constituent parts.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference
IUPAC Name (8-benzoyloxynaphthalen-1-yl) benzoate[2]
Molecular Formula C₂₄H₁₆O₄[2]
Molecular Weight 368.4 g/mol [2]
CAS Number 331711-99-0[2]
Appearance White crystalline solid (predicted)
Melting Point Approx. 80 °C (for naphthalene core)
Boiling Point Approx. 218 °C (for naphthalene core)
Solubility Low in water, soluble in organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved via the esterification of 1,8-dihydroxynaphthalene with benzoyl chloride. This is a standard reaction, and a general protocol is provided below.

Experimental Protocol: Esterification of 1,8-Dihydroxynaphthalene

Objective: To synthesize this compound.

Materials:

  • 1,8-Dihydroxynaphthalene

  • Benzoyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-dihydroxynaphthalene (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add pyridine (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (2.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve 1,8-dihydroxynaphthalene in anhydrous DCM setup2 Add pyridine and cool to 0 °C setup1->setup2 reaction1 Add benzoyl chloride dropwise setup2->reaction1 reaction2 Stir at room temperature (4-8h) reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Wash with HCl, NaHCO₃, brine reaction3->workup1 workup2 Dry over MgSO₄ workup1->workup2 workup3 Concentrate workup2->workup3 purification Column Chromatography workup3->purification G start This compound hydrolysis Hydrolysis (NaOH) start->hydrolysis monomer 1,8-Dihydroxynaphthalene hydrolysis->monomer polymerization Polymerization with Diacid Chloride monomer->polymerization polymer Naphthalene-based Polyester polymerization->polymer G cluster_materials Organic Materials cluster_drugdev Drug Development start This compound polymers Polymers start->polymers as a monomer precursor oleds OLEDs start->oleds as a synthetic intermediate scaffold Medicinal Chemistry Scaffold start->scaffold for derivatization prodrug Prodrug Candidate start->prodrug via in-vivo hydrolysis

References

Application Notes and Protocols for the Quantification of Naphthalene-1,8-diyl dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Naphthalene-1,8-diyl dibenzoate is a chemical compound for which standardized analytical methods may not be readily available. These application notes provide detailed protocols for the quantification of this compound in various matrices, leveraging common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are proposed as starting points for method development and will require validation for specific applications.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in solutions and from matrices where the compound can be extracted into a suitable solvent. Given its aromatic nature, it is expected to have a strong UV absorbance, making HPLC-UV a robust and widely accessible technique.

Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. A reference standard of this compound (purity ≥98%).

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (General Procedure):

  • Solid Samples: Weigh a known amount of the homogenized sample, add a suitable extraction solvent (e.g., acetonitrile or methanol), and extract using sonication or vortexing. Centrifuge the mixture and collect the supernatant.

  • Liquid Samples: Dilute an accurately measured volume of the liquid sample with the mobile phase.

  • Filtration: Filter all prepared samples and standards through a 0.45 µm syringe filter before injection.

4. HPLC-UV Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (based on the naphthalene and benzoate chromophores; optimization may be required).

  • Run Time: 10 minutes (adjust as necessary to ensure elution of the peak of interest).

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV workflow for this compound.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices. This method is appropriate if the compound is thermally stable and sufficiently volatile.

Experimental Protocol

1. Instrumentation and Reagents:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: High-purity helium as the carrier gas. Solvents such as dichloromethane or ethyl acetate for sample preparation. A reference standard of this compound (purity ≥98%).

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

3. Sample Preparation (General Procedure):

  • Liquid-Liquid Extraction: For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane.

  • Solid Phase Extraction (SPE): For complex matrices, an appropriate SPE cartridge can be used to clean up the sample and concentrate the analyte.

  • Derivatization: this compound is unlikely to require derivatization. However, if issues with thermal stability or peak shape arise, this could be explored.

4. GC-MS Conditions:

  • Injection Mode: Splitless injection (1 µL).

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and identification of characteristic ions. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

5. Data Analysis and Quantification:

  • Identify the retention time and characteristic mass fragments of this compound from the analysis of a standard.

  • In SIM mode, monitor at least three characteristic ions for confirmation and quantification.

  • Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.

  • Quantify this compound in samples using the calibration curve.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard_Prep Standard Preparation in Volatile Solvent GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Extraction Sample Extraction (LLE or SPE) Sample_Extraction->GC_Injection Separation Separation in GC Column GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis TIC_EIC Chromatogram Extraction Mass_Analysis->TIC_EIC Peak_Integration Peak Integration TIC_EIC->Peak_Integration Quantification Quantification using Calibration Peak_Integration->Quantification

Caption: GC-MS workflow for this compound.

Data Presentation

The following tables outline the typical quantitative data that should be generated during the validation of the proposed analytical methods.

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecification
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%
- Intermediate Precision≤ 3.0%
Accuracy (Recovery %) 98.0% - 102.0%
Specificity No interference from blank/placebo

Table 2: GC-MS Method Validation Parameters

ParameterSpecification
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD)
- Repeatability (n=6)≤ 5.0%
- Intermediate Precision≤ 10.0%
Accuracy (Recovery %) 95.0% - 105.0%
Selectivity No interfering peaks at the retention time of the analyte

Logical Relationship of Analytical Methods

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Method_Selection cluster_methods Analytical Methods cluster_outcomes Analytical Outcomes Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS Quant Quantification HPLC->Quant GCMS->Quant Ident Identification GCMS->Ident

Caption: Relationship between methods and analytical goals.

Application Notes and Protocols: Single Crystal X-ray Diffraction Analysis of Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single crystal X-ray diffraction (SCXRD) is an essential analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] This powerful method is crucial in various scientific fields, particularly in drug development, for determining the absolute structure of molecules, understanding intermolecular interactions, and identifying different polymorphic forms of active pharmaceutical ingredients (APIs).[2][3] These application notes provide a detailed protocol and data presentation for the single crystal X-ray diffraction analysis of a naphthalene derivative, offering insights valuable for researchers in materials science and pharmaceutical development.

Disclaimer: Crystallographic data for the specific compound "Naphthalene-1,8-diyl dibenzoate" (C24H16O4) is not publicly available in the searched crystallographic databases.[1] Therefore, this document uses the crystallographic data of a closely related compound, 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate (C38H24O6), as an illustrative example to demonstrate the application of single crystal X-ray diffraction analysis.[4]

Data Presentation

The crystallographic data for the example compound, 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate, is summarized in the table below. This structured format allows for a clear and concise presentation of the key parameters obtained from the single crystal X-ray diffraction experiment.[4]

Parameter Value
Chemical FormulaC38H24O6
Formula Weight576.57
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)18.0080 (3)
b (Å)12.4307 (2)
c (Å)25.3332 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)5670.89 (16)
Z8
Temperature (K)193
Radiation typeCu Kα
μ (mm⁻¹)0.74
Crystal size (mm)0.40 × 0.40 × 0.10
Reflections collected95847
Independent reflections5182
R_int0.023
R[F² > 2σ(F²)]0.032
wR(F²)0.084
Goodness-of-fit (S)1.05

Experimental Protocols

A generalized methodology for the single-crystal X-ray diffraction analysis of organic compounds like the example naphthalene derivative is provided below.[5]

Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis. A common method for growing suitable crystals is slow evaporation from a saturated solution.

  • Protocol:

    • Dissolve the synthesized compound in a suitable solvent or a mixture of solvents to prepare a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

Crystal Selection and Mounting
  • Protocol:

    • Examine the grown crystals under a microscope. Select a crystal with well-defined faces, uniform transparency, and appropriate dimensions (typically 0.1-0.3 mm).

    • Carefully pick up the selected crystal using a cryo-loop or a glass fiber.

    • Mount the crystal on the goniometer head of the diffractometer.

Data Collection
  • Protocol:

    • Cool the mounted crystal to a low temperature (e.g., 193 K) using a cryo-stream to minimize thermal vibrations of the atoms.[5]

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction image collections to determine the unit cell parameters and the crystal system.

    • Based on the initial findings, devise a data collection strategy to ensure a complete and redundant dataset is collected.

    • Collect the full set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

Structure Solution and Refinement
  • Protocol:

    • Integrate the collected diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Correct the data for various experimental factors such as absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model.

    • The final refined structure is validated using various crystallographic metrics.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for single crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Acquisition X-ray Data Acquisition Crystal_Mounting->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Workflow of Single Crystal X-ray Diffraction Analysis.
Molecular Structure Visualization

The diagram below represents the logical connectivity of the example compound, 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate, based on its chemical formula.

References

Application of Naphthalene-1,8-diyl Dibenzoate in Photoluminescent Sensors: A Review of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings: Extensive literature searches for the direct application of Naphthalene-1,8-diyl dibenzoate in the development of photoluminescent sensors did not yield specific studies or protocols. While the naphthalene core is a well-known fluorophore, the dibenzoate derivative does not appear to be a widely researched compound for this particular application.

However, the broader class of 1,8-disubstituted naphthalene derivatives has been extensively investigated for their excellent photoluminescent properties and their use as versatile sensor platforms. These compounds share the same rigid naphthalene backbone, and their photophysical characteristics are often tuned by the nature of the substituents at the 1 and 8 positions. This document will, therefore, focus on a closely related and well-documented class of compounds: 1,8-diarylnaphthalenes , which serve as an excellent model for understanding the potential applications of 1,8-disubstituted naphthalenes in photoluminescent sensing.

Application Notes: 1,8-Diarylnaphthalenes as Photoluminescent Sensors for Metal Ion Detection

1,8-Diarylnaphthalenes have emerged as a promising class of fluorophores for the development of selective and sensitive photoluminescent sensors.[1] Their unique structural arrangement, where two aryl groups are held in close proximity by the naphthalene scaffold, gives rise to interesting photophysical properties that can be modulated upon interaction with specific analytes.[1] These molecules have shown significant potential as sensors for various species, including metal ions.[1][2]

One notable application is the detection of Cu(II) ions. Certain 1,8-diarylnaphthalene derivatives exhibit highly efficient fluorescence quenching in the presence of Cu(II).[2] This selective quenching is attributed to a photoinduced electron transfer (PET) process from the excited fluorophore to the Cu(II) ion, leading to a non-radiative decay pathway.[2] In contrast, other metal ions such as Cu(I) and Zn(II) often do not induce a similar quenching effect, highlighting the high selectivity of these sensors.[2] The constrained yet flexible nature of the 1,8-diarylnaphthalene scaffold allows for the creation of specific binding pockets for metal ions, enhancing the selectivity of the sensor.

The photophysical properties of these sensors, including their quantum yields and emission wavelengths, can be tuned by modifying the aryl substituents. This allows for the rational design of sensors with desired optical characteristics for various applications.[2]

Quantitative Data Summary

The following table summarizes the key performance metrics for a representative 1,8-diarylnaphthalene-based photoluminescent sensor for Cu(II) detection, based on published data.

ParameterValueReference
AnalyteCu(II)[2]
Sensing MechanismPhotoinduced Electron Transfer (PET)[2]
ResponseFluorescence Quenching[2]
SelectivityHigh for Cu(II) over Cu(I) and Zn(II)[2]
Quantum Yield (in absence of analyte)Remarkable (blue and green emitters)[2]

Experimental Protocols

Synthesis of a Representative 1,8-Diarylnaphthalene Sensor

A common method for the synthesis of 1,8-diarylnaphthalenes is through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. The following is a generalized protocol based on the Stille cross-coupling reaction.[2]

Materials:

  • 1,8-Dibromonaphthalene

  • Organotin reagent (e.g., 4-alkyl-9-trimethylstannylacridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃/t-Bu₃P)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., DME, DMF)

  • CuO (promoter)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,8-dibromonaphthalene and the organotin reagent in the chosen solvent.

  • Add the palladium catalyst, base, and CuO promoter to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time (typically several hours to overnight).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-diarylnaphthalene.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry).

Protocol for Fluorescence Titration Experiments

This protocol outlines the general procedure for evaluating the sensing performance of a 1,8-diarylnaphthalene sensor towards a metal ion analyte.

Materials:

  • Stock solution of the 1,8-diarylnaphthalene sensor in a suitable solvent (e.g., acetonitrile, DMSO).

  • Stock solution of the metal salt (e.g., CuCl₂) in the same solvent.

  • High-purity solvent for dilutions.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the metal ion analyte by diluting the stock solutions.

  • Allow the solutions to equilibrate for a specific period.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Record the fluorescence intensity at the emission maximum for each analyte concentration.

  • Plot the fluorescence intensity as a function of the analyte concentration.

  • For quenching experiments, analyze the data using the Stern-Volmer equation to determine the quenching constant.

  • To assess selectivity, repeat the titration experiments with other relevant metal ions and compare the fluorescence responses.

Visualizations

experimental_workflow cluster_synthesis Sensor Synthesis cluster_sensing Sensing Protocol start Start Materials (1,8-Dibromonaphthalene, Organotin Reagent) reaction Stille Cross-Coupling (Pd Catalyst, Base, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization purification->characterization sensor Purified 1,8-Diarylnaphthalene Sensor characterization->sensor prepare_solutions Prepare Sensor & Analyte Solutions sensor->prepare_solutions titration Fluorescence Titration prepare_solutions->titration data_acquisition Measure Emission Spectra titration->data_acquisition analysis Data Analysis (Stern-Volmer Plot) data_acquisition->analysis result Determine Selectivity & Sensitivity analysis->result

Caption: Experimental workflow for the synthesis and evaluation of a 1,8-diarylnaphthalene-based photoluminescent sensor.

signaling_pathway Sensor 1,8-Diarylnaphthalene (Fluorophore) ExcitedSensor Excited State Sensor* Sensor->ExcitedSensor Excitation (hν) Complex Sensor-Analyte Complex ExcitedSensor->Complex Binding GroundSensor Ground State Sensor ExcitedSensor->GroundSensor Fluorescence (Emission) Analyte Cu(II) Ion Analyte->Complex Complex->GroundSensor Photoinduced Electron Transfer (PET) (Non-radiative)

Caption: Proposed signaling pathway for a 1,8-diarylnaphthalene sensor for Cu(II) detection via photoinduced electron transfer.

References

Application Notes and Protocols for the Crystallization of High-Quality Naphthalene-1,8-diyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis and subsequent crystallization of high-quality Naphthalene-1,8-diyl dibenzoate. The protocols are designed to yield crystals suitable for a range of research and development applications, including structural analysis and physicochemical property studies.

Introduction

This compound is an aromatic ester whose crystalline structure is of interest for its potential applications in materials science and as a building block in organic synthesis. Obtaining high-quality single crystals is crucial for accurate structural elucidation and for ensuring the purity of the material for further use. This document outlines a reliable method for the preparation and crystallization of this compound. The protocol is divided into two main stages: synthesis of the crude product and its subsequent purification by recrystallization.

Synthesis of this compound

A common route for the synthesis of aromatic esters is the reaction of a phenol or diol with an acyl chloride in the presence of a base. In this protocol, 1,8-dihydroxynaphthalene is reacted with benzoyl chloride to yield this compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-dihydroxynaphthalene (1.60 g, 10 mmol) and 100 mL of anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.22 g, 3.0 mL, 22 mmol) to the suspension.

  • Addition of Acyl Chloride: Slowly add benzoyl chloride (2.95 g, 2.4 mL, 21 mmol) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

ParameterValue
Starting Material 1,8-dihydroxynaphthalene
Reagents Benzoyl chloride, Triethylamine
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Crude Yield 90-95%

Table 1: Summary of Synthesis Parameters

Method for Growing High-Quality Crystals

The purification of the crude product is achieved through recrystallization. The choice of solvent is critical for obtaining high-quality crystals. Based on the properties of similar aromatic esters, a mixed solvent system of ethanol and ethyl acetate is proposed.

Experimental Protocol: Recrystallization

  • Solvent Selection: A solvent system of ethanol/ethyl acetate is chosen. This compound is expected to be moderately soluble in hot ethyl acetate and less soluble in ethanol.

  • Dissolution:

    • Place the crude this compound in a 100 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystal Growth:

    • Slowly add ethanol to the hot solution until a slight turbidity persists.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • For maximum yield, place the flask in a refrigerator (4 °C) for several hours to promote further crystallization.

  • Crystal Harvesting:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain pure, high-quality crystals of this compound.

ParameterValue/Range
Recrystallization Solvent Ethanol/Ethyl Acetate
Dissolution Temperature ~70-75 °C
Cooling Profile Slow cooling to room temperature, followed by 4 °C
Typical Crystal Yield 75-85% (from crude)
Expected Purity >99%

Table 2: Recrystallization Parameters and Expected Outcome

Visualizing the Workflow

The following diagrams illustrate the synthesis and crystallization workflows.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product r1 1,8-Dihydroxynaphthalene rxn Stir in Dichloromethane (12h, RT) r1->rxn r2 Benzoyl Chloride r2->rxn r3 Triethylamine r3->rxn w1 Aqueous Wash rxn->w1 w2 Drying (MgSO4) w1->w2 w3 Solvent Removal w2->w3 p1 Crude Naphthalene-1,8-diyl dibenzoate w3->p1

Caption: Workflow for the synthesis of crude this compound.

Crystallization_Workflow Crystallization of this compound start Crude Product dissolve Dissolve in minimum hot Ethyl Acetate start->dissolve add_antisolvent Add Ethanol until turbid dissolve->add_antisolvent clear_solution Add drops of hot Ethyl Acetate to clarify add_antisolvent->clear_solution cool Slow Cooling to RT, then 4 °C clear_solution->cool filter Vacuum Filtration cool->filter wash Wash with cold Ethanol filter->wash dry Dry under Vacuum wash->dry end High-Quality Crystals dry->end

Caption: Step-by-step workflow for the recrystallization process.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • Triethylamine is a corrosive and flammable liquid.

These protocols provide a robust framework for the synthesis and crystallization of high-quality this compound. Researchers may need to make minor adjustments to the procedures based on the purity of the starting materials and the specific equipment used.

Troubleshooting & Optimization

"Improving the yield and purity of Naphthalene-1,8-diyl dibenzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of Naphthalene-1,8-diyl dibenzoate. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols and targeted troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the esterification of 1,8-dihydroxynaphthalene with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Q2: What are the critical parameters to control for high yield and purity?

A2: Key parameters include the purity of starting materials (1,8-dihydroxynaphthalene and benzoyl chloride), the stoichiometry of reactants and base, reaction temperature, and reaction time. Anhydrous reaction conditions are also crucial to prevent hydrolysis of benzoyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material, product, and any potential side products. The disappearance of the 1,8-dihydroxynaphthalene spot and the appearance of the product spot indicate the reaction is proceeding.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Aromatic protons of the naphthalene and benzoate groups will appear in the aromatic region (typically δ 7.0-8.5 ppm).

  • ¹³C NMR: Signals for the ester carbonyl carbons will be present (around δ 165 ppm), in addition to the aromatic carbons.

  • IR: A strong absorption band corresponding to the ester carbonyl (C=O) stretch will be prominent (around 1730-1750 cm⁻¹).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure or wet starting materials. 2. Inactive base. 3. Insufficient reaction temperature or time. 4. Hydrolysis of benzoyl chloride.1. Ensure 1,8-dihydroxynaphthalene is pure and dry. Use freshly distilled or high-purity benzoyl chloride. 2. Use a fresh, anhydrous base (e.g., pyridine, triethylamine). 3. Optimize reaction temperature and time based on TLC monitoring. 4. Maintain anhydrous conditions using a drying tube or inert atmosphere.
Presence of Unreacted 1,8-Dihydroxynaphthalene 1. Insufficient benzoyl chloride. 2. Incomplete reaction.1. Use a slight excess of benzoyl chloride (e.g., 2.1-2.2 equivalents). 2. Extend the reaction time or slightly increase the temperature, monitoring by TLC.
Formation of Side Products (e.g., mono-benzoylated product) 1. Incorrect stoichiometry. 2. Non-homogenous reaction mixture.1. Ensure accurate measurement of reactants. 2. Ensure efficient stirring throughout the reaction.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Incorrect crystallization solvent.1. Purify the crude product using column chromatography. 2. Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
Product Discoloration (e.g., pink or brown) Oxidation of phenolic impurities.1. Purify the starting 1,8-dihydroxynaphthalene, which can be prone to oxidation.[1] 2. Treat the crude product with activated carbon during recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via esterification of 1,8-dihydroxynaphthalene with benzoyl chloride.

Materials:

  • 1,8-Dihydroxynaphthalene

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.5 eq) dropwise with stirring.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (2.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

    • Column Chromatography: If recrystallization is insufficient, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

The following diagrams illustrate the synthesis workflow and the logical troubleshooting process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 1,8-Dihydroxynaphthalene in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add Pyridine Cool->Add_Base Add_Benzoyl_Chloride Add Benzoyl Chloride Add_Base->Add_Benzoyl_Chloride React Stir at RT Add_Benzoyl_Chloride->React Quench Quench with 1M HCl React->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Reagents Verify Purity & Stoichiometry of Starting Materials Check_Yield->Reagents Yes Purification Improve Purification Method (e.g., Column Chromatography) Check_Purity->Purification Yes Solution Resolution Check_Purity->Solution No Conditions Optimize Reaction Time & Temperature Reagents->Conditions Conditions->Solution Side_Reactions Investigate Potential Side Reactions Purification->Side_Reactions Side_Reactions->Solution

Caption: A logical flow for troubleshooting common synthesis issues.

References

"Troubleshooting common side reactions in the synthesis of 1,8-disubstituted naphthalenes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-disubstituted naphthalenes. The unique steric strain resulting from the close proximity of substituents at the 1 and 8 (peri) positions presents distinct challenges, often leading to common side reactions. This guide addresses these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of 1,8-disubstituted naphthalenes?

A1: The primary side reactions include:

  • Isomer Formation: Electrophilic substitution on naphthalene or its derivatives often yields a mixture of isomers. For instance, the dinitration of naphthalene typically produces a mixture of 1,8- and 1,5-dinitronaphthalene.[1] Controlling regioselectivity is a major challenge.

  • Polysubstitution: Particularly in nitration reactions, the introduction of more than two nitro groups can occur, leading to tri- or even tetra-substituted naphthalenes. This is more prevalent with highly activating substituents or harsh reaction conditions.[2][3]

  • Oxidation: The naphthalene ring and certain substituents, especially amino and hydroxyl groups, are susceptible to oxidation, which can lead to the formation of colored impurities like naphthoquinones. For example, 1,8-diaminonaphthalene is known to darken upon exposure to air.

  • Rearrangements: Severe steric strain between bulky 1,8-substituents can sometimes lead to unexpected molecular rearrangements to alleviate the strain.

  • Tar Formation: In reactions like Friedel-Crafts acylation, high temperatures or prolonged reaction times can cause decomposition of the starting material and the formation of tar-like substances, significantly reducing the yield of the desired product.[1]

Q2: How do peri-interactions influence the synthesis of 1,8-disubstituted naphthalenes?

A2: Peri-interactions refer to the steric and electronic interactions between substituents at the 1 and 8 positions of the naphthalene ring. Due to their close proximity, these substituents can repel each other, leading to several consequences:

  • Distortion of the Naphthalene Ring: The steric strain can cause the naphthalene backbone to deviate from planarity.

  • Influence on Reactivity: The steric hindrance can affect the approach of reagents, influencing the regioselectivity of further substitutions.

  • Formation of Atropisomers: If the substituents are bulky enough, rotation around the C1-substituent and C8-substituent bonds can be restricted, leading to the formation of stable rotational isomers (atropisomers), such as syn and anti-conformers.

Q3: Why is the separation of 1,8-disubstituted isomers from other isomers often difficult?

A3: The various isomers of disubstituted naphthalenes, such as the 1,5- and 1,8-isomers, often possess very similar physical properties, including polarity and boiling points. This similarity makes their separation by common laboratory techniques like distillation or simple column chromatography challenging.[2] Specialized chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) with appropriate stationary phases, or fractional crystallization from specific solvents are often required for effective separation.[4]

Troubleshooting Guides

Guide 1: Nitration of Naphthalene Derivatives

Problem 1: Low yield of the desired 1,8-dinitronaphthalene and a high proportion of the 1,5-isomer.

  • Possible Cause: The nitration of naphthalene inherently produces a mixture of isomers. The ratio is sensitive to reaction conditions.

  • Troubleshooting & Optimization:

    • Temperature Control: Lower temperatures generally favor the formation of the α-substituted product (kinetic control). However, in dinitration, the directing effect of the first nitro group is significant. For the nitration of 1-nitronaphthalene, the 1,8- and 1,5-isomers are the main products.

    • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. Using milder nitrating agents or employing catalysts like zeolites can enhance regioselectivity.[3]

    • Solvent Effects: The solvent can influence the solubility of intermediates and affect the product distribution.

Problem 2: Significant formation of trinitrated or other polysubstituted byproducts.

  • Possible Cause: Use of excess nitrating agent or reaction conditions that are too harsh.

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the amount of the nitrating agent used, aiming for a stoichiometric amount or only a slight excess (e.g., 1.0-1.2 equivalents).[2]

    • Reaction Temperature: Maintain a low reaction temperature to minimize over-nitration.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.

Guide 2: Friedel-Crafts Acylation of Naphthalene

Problem 1: Low overall yield and recovery of unreacted naphthalene.

  • Possible Cause: Inactive catalyst or insufficient reaction time/temperature.

  • Troubleshooting & Optimization:

    • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.[1]

    • Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time while monitoring the reaction progress.

Problem 2: Formation of a complex mixture of 1- and 2-acylnaphthalene isomers.

  • Possible Cause: The regioselectivity of Friedel-Crafts acylation on naphthalene is highly dependent on the reaction solvent and temperature.

  • Troubleshooting & Optimization:

    • Kinetic Control (Favors 1-acyl product): To obtain the 1-acylnaphthalene, use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at lower temperatures. Under these conditions, the complex of the 1-acylnaphthalene with the Lewis acid often precipitates, preventing rearrangement to the more stable 2-isomer.[1]

    • Thermodynamic Control (Favors 2-acyl product): To favor the formation of the 2-acylnaphthalene, use polar solvents like nitrobenzene. These solvents keep the initially formed 1-acyl complex in solution, allowing it to deacylate and then re-acylate at the more thermodynamically stable 2-position. Higher reaction temperatures also promote the formation of the 2-isomer.[1][5]

Problem 3: The reaction mixture turns dark and forms a significant amount of tar.

  • Possible Cause: Decomposition of starting materials or products due to excessive heat or prolonged reaction times.

  • Troubleshooting & Optimization:

    • Temperature Control: Avoid excessively high reaction temperatures (e.g., above 100°C).[1]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Guide 3: Synthesis of 1,8-Diaminonaphthalene and its Derivatives

Problem 1: The final 1,8-diaminonaphthalene product is dark in color.

  • Possible Cause: Oxidation of the amino groups.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Perform the final steps of the synthesis and the work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[6]

    • Storage: Store the purified product under an inert atmosphere and protected from light.

Problem 2: Incomplete methylation in the synthesis of 1,8-bis(dimethylamino)naphthalene ("Proton Sponge").

  • Possible Cause: Insufficient methylating agent or deactivation of the reagent.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a sufficient excess of the methylating agent (e.g., dimethyl sulfate).

    • Purification: The fully methylated product is a much stronger base than the partially methylated intermediates. A purification strategy can be based on this difference in basicity. By adjusting the pH of an aqueous solution, the less basic impurities can be protonated and separated from the desired non-protonated product by extraction with an organic solvent.[7]

Data Presentation

Table 1: Isomer Distribution in the Nitration of Naphthalene

Nitrating Agent/CatalystSolventTemperature (°C)1-nitronaphthalene:2-nitronaphthalene RatioDinitronaphthalene formationReference
HNO₃/H₂SO₄Acetic Acid25~9:1Present[1]
HNO₃/HBEA-25 Zeolite1,2-dichloroethane-1519.2:1Not significant[3]
HNO₃/Acetic AnhydrideAcetic Anhydride25-30~12:1Not significant[3]

Table 2: Influence of Solvent on the Friedel-Crafts Acylation of Naphthalene with Acetyl Chloride

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)Control TypeReference
Carbon Disulfide (CS₂)9:1Kinetic[8]
Dichloromethane (CH₂Cl₂)Predominantly 1-isomerKinetic[1]
Nitrobenzene1:9Thermodynamic[8]

Experimental Protocols

Protocol 1: High-Selectivity Mononitration of Naphthalene using a Zeolite Catalyst

This protocol is designed to maximize the yield of 1-nitronaphthalene while minimizing the formation of the 2-isomer and dinitrated byproducts.[3]

  • Materials: Naphthalene, HBEA-25 zeolite catalyst, 1,2-dichloroethane, fuming nitric acid (95%).

  • Procedure:

    • In a round-bottom flask, suspend naphthalene (1.0 eq) and the HBEA-25 zeolite catalyst in 1,2-dichloroethane.

    • Cool the mixture to -15 °C using a suitable cooling bath.

    • Slowly add fuming nitric acid (1.5 eq) to the stirred mixture.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter to remove the zeolite catalyst.

    • Wash the filtrate with water, then with a 5% aqueous sodium bicarbonate solution, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Protocol 2: Kinetic Control in Friedel-Crafts Acylation of Naphthalene

This protocol aims to selectively synthesize 1-acetylnaphthalene.[1]

  • Materials: Anhydrous aluminum chloride (AlCl₃), dry dichloromethane (CH₂Cl₂), acetyl chloride, naphthalene.

  • Procedure:

    • Ensure all glassware is thoroughly oven-dried. Set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in dry CH₂Cl₂ and cool to 0 °C in an ice bath.

    • Add acetyl chloride (1.0 eq) dropwise to the cooled suspension with vigorous stirring.

    • Dissolve naphthalene (1.0 eq) in a minimal amount of dry CH₂Cl₂ and add this solution dropwise to the reaction mixture at 0 °C.

    • Maintain the reaction at 0 °C and monitor its progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Visualizations

Electrophilic_Substitution_Pathway Start Naphthalene + Electrophile (E+) Intermediate_1 Wheland Intermediate (Attack at C1) Start->Intermediate_1 Lower Activation Energy Intermediate_2 Wheland Intermediate (Attack at C2) Start->Intermediate_2 Higher Activation Energy Product_1 1-Substituted Naphthalene (Kinetic Product) Intermediate_1->Product_1 -H+ Product_2 2-Substituted Naphthalene (Thermodynamic Product) Intermediate_2->Product_2 -H+ Troubleshooting_Workflow Start Low Yield of 1,8-Disubstituted Naphthalene Check_Isomers Analyze Isomer Ratio (GC, HPLC, NMR) Start->Check_Isomers Check_Purity Check for Byproducts (TLC, GC-MS) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Adjust_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Check_Isomers->Adjust_Conditions Check_Purity->Adjust_Conditions Purification Improve Purification Method (Fractional Crystallization, HPLC) Check_Purity->Purification Success Improved Yield and Purity Adjust_Conditions->Success Purification->Success Extend_Time Increase Reaction Time/ Temperature Incomplete_Reaction->Extend_Time Extend_Time->Success Isomer_Separation_Logic Mixture Crude Product: Mixture of 1,8- and 1,5-Isomers Fractional_Crystallization Fractional Crystallization Mixture->Fractional_Crystallization Different Solubilities HPLC Preparative HPLC Mixture->HPLC Different Retention Times Isomer_1 Isolated 1,8-Isomer Fractional_Crystallization->Isomer_1 Isomer_2 Isolated 1,5-Isomer Fractional_Crystallization->Isomer_2 HPLC->Isomer_1 HPLC->Isomer_2 Analysis Purity Analysis (NMR, GC) Isomer_1->Analysis Isomer_2->Analysis

References

"Optimization of reaction conditions for the esterification of 1,8-dihydroxynaphthalene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 1,8-dihydroxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of 1,8-dihydroxynaphthalene?

A1: The most common methods for the esterification of 1,8-dihydroxynaphthalene involve reaction with carboxylic acids, acid anhydrides, or acyl chlorides. For carboxylic acids, the Fischer-Speier esterification using an acid catalyst is a standard approach. For more reactive starting materials like acid anhydrides and acyl chlorides, the reaction can often be performed with or without a basic catalyst.

Q2: Which catalysts are most effective for the Fischer esterification of 1,8-dihydroxynaphthalene?

A2: Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts for Fischer esterification. For substrates sensitive to strong acids, milder catalysts like acidic ion-exchange resins can be employed.

Q3: How can I favor the formation of the diester over the monoester?

A3: To favor the formation of the diester, it is recommended to use at least two equivalents of the acylating agent (carboxylic acid, anhydride, or chloride) relative to 1,8-dihydroxynaphthalene. Driving the reaction to completion by removing water (in the case of Fischer esterification) and extending the reaction time can also increase the yield of the diester.

Q4: What is a common side reaction to be aware of during the esterification of 1,8-dihydroxynaphthalene?

A4: 1,8-Dihydroxynaphthalene is susceptible to oxidation, which can lead to the formation of colored impurities.[1] It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.

Q5: What are suitable solvents for this reaction?

A5: The choice of solvent depends on the specific esterification method. For Fischer esterification, a non-polar solvent that allows for azeotropic removal of water, such as toluene or hexane, is often used. When using acid anhydrides or acyl chlorides, solvents like dichloromethane (DCM), chloroform, or pyridine (which can also act as a catalyst) are suitable.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of water in reactants or solvent (for Fischer esterification). 4. Steric hindrance from a bulky carboxylic acid.1. Use fresh or purified catalyst. 2. Increase the reaction temperature and/or extend the reaction time. Monitor reaction progress by TLC. 3. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water azeotropically.[2] 4. Switch to a more reactive acylating agent, such as an acid anhydride or acyl chloride.
Formation of a Dark-Colored Reaction Mixture Oxidation of 1,8-dihydroxynaphthalene or the product.1. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reactants. 2. Maintain an inert atmosphere throughout the reaction. 3. Use degassed solvents.
Incomplete Conversion to the Diester (Presence of Monoester) 1. Insufficient amount of acylating agent. 2. Short reaction time.1. Increase the molar ratio of the acylating agent to 1,8-dihydroxynaphthalene (e.g., 2.2 to 2.5 equivalents). 2. Extend the reaction time and monitor for the disappearance of the monoester by TLC.
Difficult Purification of the Final Product 1. Presence of unreacted starting materials. 2. Formation of polar, colored impurities.1. After the reaction, wash the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acid catalyst. 2. Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

Data on Reaction Conditions

The optimal conditions for the esterification of 1,8-dihydroxynaphthalene can vary depending on the specific carboxylic acid and desired product. The following tables provide a general overview of the expected impact of different parameters on the reaction.

Table 1: Effect of Catalyst on Diester Yield

CatalystTypical Loading (mol%)Relative Reaction RateNotes
H₂SO₄1-5FastCan cause charring with sensitive substrates.
p-TsOH5-10Moderate to FastGenerally milder than H₂SO₄.
Acidic Resin10-20 (w/w)SlowerEasy to remove by filtration.
PyridineSolvent/Co-solventVariesOften used with acid anhydrides/chlorides.

Table 2: Influence of Solvent on Reaction Time

SolventBoiling Point (°C)Water RemovalTypical Application
Toluene111Azeotropic (Dean-Stark)Fischer Esterification
Dichloromethane40Not applicableAcyl Chloride/Anhydride Reactions
Pyridine115Not applicableAcyl Chloride/Anhydride Reactions
None (Neat)VariesNot applicableCan be used with highly reactive reagents.

Experimental Protocols

Protocol 1: Acetylation of 1,8-Dihydroxynaphthalene using Acetic Anhydride

This protocol describes the synthesis of 1,8-diacetoxynaphthalene.

Materials:

  • 1,8-Dihydroxynaphthalene

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 g of 1,8-dihydroxynaphthalene in 20 mL of dichloromethane.

  • Add 5 mL of pyridine to the solution and cool the flask in an ice bath.

  • Slowly add 2.2 equivalents of acetic anhydride to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Fischer_Esterification_Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H+ Protonated_RCOOH_2 R-C(OH)₂⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH_2->Tetrahedral_Intermediate + R'-OH ROH R'-OH Tetrahedral_Intermediate_2 R-C(OH)₂(O⁺HR') Protonated_Intermediate R-C(OH)(OR')(OH₂⁺) Tetrahedral_Intermediate_2->Protonated_Intermediate Protonated_Intermediate_2 R-C(OH)(OR')(OH₂⁺) Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate_2->Protonated_Ester - H₂O Protonated_Ester_2 R-C(O⁺H)OR' H2O H₂O Ester R-COOR' Protonated_Ester_2->Ester - H⁺ H_plus_2 H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Esterification_Workflow Reactants 1. Combine 1,8-Dihydroxynaphthalene, Carboxylic Acid/Anhydride, & Solvent Catalyst 2. Add Catalyst (e.g., H₂SO₄ or Pyridine) Reactants->Catalyst Reaction 3. Heat Reaction Mixture (with stirring) Catalyst->Reaction Monitoring 4. Monitor Progress by TLC Reaction->Monitoring Workup 5. Quench Reaction & Perform Aqueous Workup (Wash) Monitoring->Workup Upon Completion Drying 6. Dry Organic Layer (e.g., with MgSO₄) Workup->Drying Filtration 7. Filter Drying Agent Drying->Filtration Evaporation 8. Remove Solvent (Rotary Evaporation) Filtration->Evaporation Purification 9. Purify Crude Product (Recrystallization or Chromatography) Evaporation->Purification Characterization 10. Characterize Final Product (NMR, IR, MS) Purification->Characterization

Caption: Experimental Workflow for Esterification.

References

"Recrystallization techniques for the purification of Naphthalene-1,8-diyl dibenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of Naphthalene-1,8-diyl dibenzoate

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of this compound via recrystallization. The following information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: The crude this compound is discolored (e.g., yellow or brown).

  • Question: My synthesized this compound is not a pure white solid. How can I remove the colored impurities?

  • Answer: Discoloration is often due to residual starting materials, byproducts, or oxidation products. A common and effective method to remove colored impurities is through treatment with activated charcoal during recrystallization. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Question: When I cool the saturated solution of my compound, it forms an oil instead of solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. To address this, you can try the following:

    • Reheat the solution to dissolve the oil and then allow it to cool more slowly. A slower cooling rate promotes the formation of well-defined crystals.

    • Add more solvent to the solution to reduce the saturation level.

    • Use a lower-boiling point solvent or a solvent mixture.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Add a seed crystal of pure this compound to the cooled solution to initiate crystallization.

Issue 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Question: I've followed the cooling procedure, but no crystals have precipitated. How can I induce crystallization?

  • Answer: If crystals do not form, the solution may not be sufficiently saturated, or there may be an issue with nucleation. Here are several techniques to try:

    • Induce nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.

    • Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

    • Use an anti-solvent: If the compound is soluble in the current solvent but insoluble in another, you can slowly add the "anti-solvent" to the solution until it becomes turbid, which indicates the onset of precipitation.

Issue 4: The recrystallization yield is very low.

  • Question: After filtration and drying, the amount of recovered pure product is significantly less than expected. How can I improve the yield?

  • Answer: A low yield can result from several factors:

    • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling. To remedy this, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your compound. To prevent this, ensure the filtration apparatus (funnel and filter paper) is pre-heated.

    • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize the precipitation of the product. Cooling in an ice bath after the solution has reached room temperature is recommended.

    • Multiple crops: You can recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Note that second crops may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, which is a relatively non-polar aromatic ester, suitable solvents could include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or hydrocarbon solvents (like toluene or hexane). Often, a mixed solvent system (e.g., ethanol/water, toluene/hexane) provides the best results. A small-scale solvent screening experiment is highly recommended to determine the optimal solvent or solvent pair.

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of the recrystallized product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically broaden the melting point range and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Q3: Is it necessary to use an inert atmosphere during the recrystallization?

A3: For many stable compounds like this compound, recrystallization can be performed in the air. However, if the compound is known to be sensitive to oxidation, especially at high temperatures, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound

  • Solvent Selection: In a series of small test tubes, add a small amount of crude this compound to different solvents. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingObservations
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Hexane
Acetone
Water
Mixed Solvents
Ethanol/Water
Toluene/Hexane

Users should fill in this table based on their experimental observations.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal & Reheat is_colored->add_charcoal Yes hot_filtration Hot Filtration is_colored->hot_filtration No add_charcoal->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Recrystallization Workflow for this compound.

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out Oiling no_crystals No Crystals Form start->no_crystals No Precipitation low_yield Low Yield start->low_yield Poor Recovery discolored Discolored Crystals start->discolored Impure Appearance solution_oiling Reheat & Cool Slowly Add More Solvent Scratch Flask / Add Seed Crystal oiling_out->solution_oiling solution_no_crystals Scratch Flask / Add Seed Crystal Reduce Solvent Volume Add Anti-Solvent no_crystals->solution_no_crystals solution_low_yield Use Minimum Hot Solvent Pre-heat Filtration Apparatus Recover Second Crop low_yield->solution_low_yield solution_discolored Treat with Activated Charcoal Re-recrystallize discolored->solution_discolored

Caption: Troubleshooting Decision Tree for Recrystallization.

"Addressing solubility issues of Naphthalene-1,8-diyl dibenzoate for material processing"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Naphthalene-1,8-diyl dibenzoate, focusing on addressing solubility challenges encountered during material processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound with the chemical formula C₂₄H₁₆O₄.[1] It is primarily used as an additive in the manufacturing of polymers, particularly in engineering plastics and coatings. Its function is to enhance thermal stability and provide resistance to UV degradation, which is valuable for durable, long-lasting applications, especially those exposed to outdoor environments. It can also be used in specialty resins to improve clarity and mechanical strength.

Q2: What are the known solubility characteristics of this compound?

A2: this compound is generally characterized by low solubility, particularly in aqueous solutions. One source indicates its solubility is extremely low, on the order of 5.5 x 10⁻⁶ g/L at 25°C, suggesting it is practically insoluble in water.[2] Based on its chemical structure (a large, aromatic ester), it is anticipated to be more soluble in non-polar, aromatic, or chlorinated organic solvents. For related compounds like naphthalene diimides, common solvents include chloroform, toluene, and dichlorobenzene.[3]

Q3: Are there any recommended starting solvents for dissolving this compound?

A3: While specific quantitative data is limited for this compound, based on the solubility of structurally similar molecules like naphthalene diimides and other aromatic polyesters, good starting points for solubility tests would include:

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform

  • Aromatic hydrocarbons: Toluene, Xylene, Dichlorobenzene

  • Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)

Q4: How does temperature affect the solubility of this compound?

A4: For most solid organic compounds, solubility in organic solvents increases with temperature. Heating the solvent while dissolving this compound is a standard procedure to increase the amount of solute that can be dissolved. Given its high boiling point of approximately 561°C, the compound is thermally stable at the boiling points of common organic solvents.[4]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered during the material processing of this compound.

Problem 1: The compound does not dissolve in the chosen solvent at room temperature.
  • Initial Assessment: The chosen solvent may not be appropriate for the non-polar, aromatic nature of this compound.

  • Troubleshooting Steps:

    • Heating: Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature. Ensure the heating is uniform and controlled.

    • Solvent Screening: If heating is ineffective, a different solvent system should be tested. Refer to the suggested solvents in the FAQ section. A systematic screening of solvents with varying polarities is recommended.

    • Sonication: Use an ultrasonic bath to provide energy to the solution, which can help break down solute aggregates and enhance dissolution.

Problem 2: The compound precipitates out of solution upon cooling.
  • Initial Assessment: This indicates that the solution was saturated or supersaturated at a higher temperature, and the solubility limit was exceeded upon cooling. This property can be leveraged for purification via recrystallization.

  • Troubleshooting Steps:

    • Maintain Elevated Temperature: For material processing steps that require the compound to remain in solution, maintain the temperature of the solution throughout the process.

    • Use a Solvent Mixture: In some cases, a mixture of solvents can provide better solubility at lower temperatures than a single solvent. For example, a small amount of a co-solvent in which the compound is more soluble can be added.

    • Reduce Concentration: Work with more dilute solutions to ensure the concentration remains below the solubility limit at the processing temperature.

Problem 3: The dissolution rate is very slow.
  • Initial Assessment: The slow dissolution may be due to a small surface area of the solid or insufficient agitation.

  • Troubleshooting Steps:

    • Reduce Particle Size: Grind the solid this compound into a fine powder to increase the surface area available for the solvent to interact with.

    • Increase Agitation: Use vigorous stirring or a magnetic stirrer to increase the diffusion of the solvent around the solid particles.

    • Increase Temperature: As mentioned previously, heating will generally increase the rate of dissolution.

Quantitative Data

The following table summarizes the available physical and solubility data for this compound.

PropertyValueSource
Molecular Formula C₂₄H₁₆O₄[1]
Molecular Weight 368.38 g/mol [5]
Boiling Point 561.4 ± 23.0 °C[4]
Aqueous Solubility Insoluble (5.5 x 10⁻⁶ g/L at 25 °C)[2]

Experimental Protocols

Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into several glass vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 1 mL). The suggested solvents are Dichloromethane, Toluene, and DMF.

  • Room Temperature Test: Vigorously stir or vortex each vial at room temperature for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating Test: For vials where the compound did not fully dissolve, gently heat the vial (e.g., to 50-60°C) while stirring. Observe and record any changes in solubility.

  • Documentation: Record all observations to determine the most effective solvent for your application.

Diagrams

The following diagrams illustrate logical workflows for addressing solubility issues.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Compound is insoluble increase_temp Increase Temperature start->increase_temp check_dissolution1 Does it dissolve? increase_temp->check_dissolution1 sonicate Apply Sonication check_dissolution1->sonicate No success Success: Compound Dissolved check_dissolution1->success Yes check_dissolution2 Does it dissolve? sonicate->check_dissolution2 change_solvent Select a new solvent (e.g., Toluene, DCM, DMF) check_dissolution2->change_solvent No check_dissolution2->success Yes change_solvent->increase_temp failure Failure: Re-evaluate solvent choice and experimental conditions change_solvent->failure

Caption: A workflow for troubleshooting the initial insolubility of this compound.

G cluster_1 Logical Flow for Solvent Selection start Start: Select a Solvent chlorinated Chlorinated Solvents (e.g., DCM, Chloroform) start->chlorinated test_solubility Test Solubility (Room Temp & Heated) chlorinated->test_solubility aromatic Aromatic Solvents (e.g., Toluene, Xylene) aromatic->test_solubility polar_aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) polar_aprotic->test_solubility is_soluble Is it soluble? test_solubility->is_soluble optimize Optimize Concentration and Temperature is_soluble->optimize Yes try_next Try Next Solvent Class is_soluble->try_next No try_next->aromatic try_next->polar_aprotic

Caption: A decision-making process for selecting an appropriate solvent for this compound.

References

"Preventing degradation of Naphthalene-1,8-diyl dibenzoate during polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of Naphthalene-1,8-diyl dibenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during the synthesis of polymers from this monomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during polymerization?

A1: During the high temperatures typically required for melt or solution polymerization, this compound is susceptible to three main degradation pathways:

  • Thermal Degradation: The ester linkages can undergo random scission at elevated temperatures, leading to a decrease in molecular weight and the formation of byproducts. This can be exacerbated by prolonged reaction times.

  • Hydrolysis: The presence of water, even in trace amounts, can lead to the hydrolysis of the ester bonds, especially at high temperatures and in the presence of acidic or basic catalysts. This is a reversible reaction, but the removal of water is crucial to drive the polymerization forward and prevent degradation.[1][2]

  • Thermo-oxidative Degradation: In the presence of oxygen, free radical-induced degradation can occur, leading to chain scission, cross-linking, and the formation of colored byproducts, which can result in discoloration (yellowing or browning) of the final polymer.[3]

Q2: What are the common signs of degradation during my polymerization experiment?

A2: Key indicators of degradation include:

  • Discoloration: The polymer melt or the final solid polymer appears yellow or brown, indicating thermo-oxidative degradation or other side reactions.[4][5]

  • Low Molecular Weight: The resulting polymer has a lower than expected intrinsic viscosity or molecular weight, which can be a result of thermal degradation or hydrolysis.[5]

  • Gel Formation: The formation of insoluble gel particles in the polymer melt suggests that cross-linking reactions have occurred.[5]

  • Poor Mechanical Properties: The final polymer is brittle or has poor tensile strength, often a consequence of low molecular weight or a non-uniform polymer structure due to degradation.

Q3: How can I prevent discoloration of my polymer?

A3: Discoloration is often caused by thermo-oxidative degradation. To minimize this:

  • Maintain an Inert Atmosphere: Conduct the polymerization under a continuous and robust purge of a high-purity inert gas, such as nitrogen or argon, to exclude oxygen.[5]

  • Use Antioxidants: Add primary and/or secondary antioxidants to the reaction mixture. Hindered phenolic antioxidants are effective radical scavengers, while phosphite-based antioxidants can decompose hydroperoxides that initiate thermal breakdown.[6][7]

  • Purify Monomers: Ensure the this compound and any comonomers are of high purity, as impurities can act as catalysts for degradation reactions.[8]

  • Optimize Catalyst: Some catalysts can contribute to discoloration. For example, some titanium-based catalysts are known to cause yellowing. Consider using catalysts less prone to causing discoloration, such as certain tin-based catalysts.[4]

Q4: My final polymer has a very low molecular weight. What could be the cause and how can I fix it?

A4: Low molecular weight is a common problem in polyester synthesis and can be attributed to several factors:

  • Inefficient Removal of Byproducts: In condensation polymerization, the removal of small molecule byproducts (like water or phenol, depending on the reaction) is critical to drive the reaction to completion. Improve the efficiency of your vacuum system and ensure adequate surface area for the melt through effective stirring.[5]

  • Incorrect Stoichiometry: An exact 1:1 molar ratio of the reacting functional groups is crucial for achieving high molecular weight. Carefully weigh high-purity monomers.[5]

  • Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to a sufficient extent. Optimize the reaction time and temperature, monitoring the increase in melt viscosity.[5]

  • Thermal Degradation: Excessively high temperatures or prolonged reaction times can lead to chain scission. Conduct the polymerization at the lowest effective temperature and for the minimum time required to achieve the desired molecular weight.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Observed Potential Cause(s) Recommended Solutions
Yellow or Brown Discoloration 1. Thermo-oxidative degradation due to the presence of oxygen.2. Impurities in monomers.3. Catalyst-induced degradation.1. Ensure a continuous and robust purge with an inert gas (e.g., high-purity Nitrogen or Argon). Use a high-vacuum system to remove any residual oxygen before heating.2. Purify monomers to the highest possible purity (>99%).3. Reduce the catalyst concentration or screen for a catalyst less prone to causing discoloration at the required temperature (e.g., certain tin-based catalysts over titanium-based ones).[4]
Low Molecular Weight (Low Viscosity) 1. Inefficient removal of condensation byproducts (e.g., water, phenol).2. Incorrect monomer stoichiometry (not a 1:1 ratio).3. Insufficient reaction time or temperature.4. Thermal degradation leading to chain scission.1. Improve the vacuum system to target <1 mmHg. Increase the surface area of the melt through efficient stirring to facilitate byproduct removal.2. Perform careful and precise weighing of high-purity monomers.3. Optimize reaction time and temperature, monitoring the viscosity increase over time.4. Reduce the polymerization temperature or time. Ensure a fully inert atmosphere to prevent oxidative scission.
Gel Formation or Cross-linking 1. Side reactions at high temperatures.2. Presence of multifunctional impurities in the monomers.1. Lower the polymerization temperature and/or reduce the reaction time.2. Ensure high purity of the monomers to avoid impurities that could act as cross-linking agents.
Inconsistent Polymerization Results 1. Variations in monomer purity.2. Inconsistent reaction conditions (temperature, pressure, stirring).3. Contamination from the reactor.1. Use monomers from the same batch with consistent purity for a series of experiments.2. Precisely control and monitor all reaction parameters.3. Thoroughly clean and dry the reactor before each use to remove any residues or moisture.

Experimental Protocols

Protocol 1: Melt Polymerization of 1,8-Dihydroxynaphthalene with an Aromatic Diacid

This protocol provides a general procedure for the synthesis of a polyester from 1,8-dihydroxynaphthalene and a generic aromatic diacid, which is analogous to the polymerization involving this compound.

Materials:

  • 1,8-Dihydroxynaphthalene (high purity)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid or isophthalic acid, high purity)

  • Catalyst (e.g., antimony trioxide, tin(II) octoate)

  • Antioxidant (e.g., a hindered phenolic antioxidant like Irganox 1010, and a phosphite co-stabilizer)

  • High-purity inert gas (Nitrogen or Argon)

Procedure:

  • Esterification Stage:

    • Charge the reactor with a precise 1:1 molar ratio of 1,8-dihydroxynaphthalene and the aromatic dicarboxylic acid.

    • Add the catalyst (typically 200-500 ppm based on the final polymer weight) and antioxidants (0.05-0.2 wt%).

    • Purge the reactor thoroughly with the inert gas for at least 30 minutes to remove all oxygen.

    • Heat the reactor to 180-220°C under a slow stream of the inert gas.

    • Stir the mixture to ensure homogeneity. Water will be produced as a byproduct and should be continuously removed from the reaction vessel.

    • Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 240-280°C.

    • Slowly apply a vacuum to the system, reducing the pressure stepwise to below 1 mmHg to avoid excessive foaming.[5]

    • Continue the reaction under high vacuum for an additional 2-5 hours. A significant increase in the melt viscosity, indicated by the stirring torque, will be observed as the molecular weight increases.

    • Once the desired viscosity is reached, discontinue heating and break the vacuum with the inert gas.

    • Extrude the molten polymer into a strand and pelletize, or pour it onto a cooled surface.

Protocol 2: Analytical Techniques for Degradation Analysis

To assess the extent of degradation, the following analytical techniques are recommended:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer. A decrease in molecular weight or a broadening of the distribution can indicate degradation.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm). Changes in these thermal properties can be correlated with changes in molecular weight and crystallinity due to degradation.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature. The onset of decomposition can be used to compare the stability of different polymer batches.[1]

  • UV-Vis Spectroscopy: To quantify the color of the polymer. An increase in absorbance in the yellow region of the spectrum indicates discoloration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in the chemical structure, such as the formation of new functional groups (e.g., carboxylic acid end groups from hydrolysis) or changes in the ester linkages.

Visualization of Degradation and Prevention Pathways

Logical Flowchart for Troubleshooting Polymer Discoloration

G start Polymer Discoloration (Yellow/Brown) q1 Is the reaction under a fully inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are high-purity monomers being used? a1_yes->q2 s1 Implement a robust inert gas purge (N2 or Ar) and high vacuum. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is an antioxidant present? a2_yes->q3 s2 Purify monomers to >99% purity. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 What type of catalyst is used? a3_yes->q4 s3 Add a hindered phenolic and/or phosphite antioxidant (0.05-0.2 wt%). a3_no->s3 s3->q4 a4_ti Titanium-based q4->a4_ti a4_other Other q4->a4_other s4 Consider switching to a tin-based or other less color-inducing catalyst. a4_ti->s4 end Reduced Discoloration a4_other->end s4->end

Caption: Troubleshooting flowchart for polymer discoloration.

Degradation Pathways and Prevention Strategies

G cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies Monomer Monomer Thermal Thermal Degradation Monomer->Thermal High Temp Hydrolysis Hydrolysis Monomer->Hydrolysis Water Oxidation Thermo-oxidative Degradation Monomer->Oxidation Oxygen Degraded_Polymer Low MW Polymer Discoloration Cross-linking Thermal->Degraded_Polymer Hydrolysis->Degraded_Polymer Oxidation->Degraded_Polymer Control_Temp Temperature Control Control_Temp->Thermal Inhibits Remove_Water Byproduct Removal Remove_Water->Hydrolysis Inhibits Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxidation Inhibits Antioxidants Add Antioxidants Antioxidants->Oxidation Inhibits

Caption: Key degradation pathways and their prevention strategies.

References

"Scale-up challenges in the production of Naphthalene-1,8-diyl dibenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of Naphthalene-1,8-diyl dibenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Issue Potential Causes Recommended Solutions
Low Yield of this compound - Incomplete reaction due to insufficient reaction time or temperature.- Hydrolysis of the product or benzoyl chloride.- Suboptimal stoichiometry of reactants.- Inefficient mixing at larger scales.- Monitor reaction progress using TLC or HPLC to ensure completion.- Ensure anhydrous conditions to prevent hydrolysis.- Optimize the molar ratio of 1,8-dihydroxynaphthalene to benzoyl chloride (typically 1:2.2 to 1:2.5 on a larger scale).- Use a robust overhead stirrer to ensure proper mixing in the reactor.
Formation of Mono-Benzoylated Impurity - Insufficient amount of benzoyl chloride.- Poor mixing leading to localized concentration gradients.- Low reaction temperature favoring mono-esterification.- Increase the molar equivalent of benzoyl chloride slightly.- Improve agitation to ensure homogeneous reaction mixture.- Gradually increase the reaction temperature and monitor for complete conversion to the di-ester.
Product Discoloration (Yellow to Brown) - Presence of unreacted 1,8-dihydroxynaphthalene, which can oxidize.- Formation of colored byproducts at elevated temperatures.- Residual acidic impurities.- Ensure complete conversion of the starting material.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane).- Treat the solution with activated carbon during recrystallization to remove colored impurities.- Neutralize any residual acid with a mild base wash during workup.
Difficult Filtration of the Product - Formation of very fine crystals.- Presence of tarry or oily impurities.- Control the cooling rate during crystallization to encourage the formation of larger, more easily filterable crystals.- Add a co-solvent to the crystallization mixture to improve solubility of impurities.- Perform a hot filtration to remove insoluble impurities before crystallization.
Inconsistent Batch-to-Batch Purity - Variation in raw material quality.- Lack of precise control over reaction parameters (temperature, addition rate).- Inconsistent workup and purification procedures.- Establish strict quality control specifications for all starting materials.- Implement automated process control for critical parameters.- Standardize all workup and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and industrially viable method is the Schotten-Baumann reaction. This involves the acylation of 1,8-dihydroxynaphthalene with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[1][2][3][4] This method is favored for its relatively mild conditions and applicability to large-scale production.

Q2: What are the critical process parameters to control during the scale-up of this reaction?

A2: The critical parameters to control are:

  • Temperature: To prevent side reactions and ensure complete diesterification.

  • pH: To neutralize the HCl byproduct and facilitate the reaction.

  • Addition Rate of Benzoyl Chloride: Slow and controlled addition is crucial to manage the exothermic nature of the reaction and prevent localized high concentrations.

  • Agitation: Efficient mixing is essential to ensure homogeneity and good mass transfer between the aqueous and organic phases.

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities include:

  • Unreacted 1,8-dihydroxynaphthalene.

  • Naphthalene-1-yl benzoate (the mono-benzoylated product).

  • Benzoic acid (from the hydrolysis of benzoyl chloride).

  • Colored oxidation byproducts of 1,8-dihydroxynaphthalene.

Q4: What is the recommended purification method for obtaining high-purity this compound on a large scale?

A4: Recrystallization is the most effective and scalable purification method. A suitable solvent system, such as ethanol/water or toluene/heptane, should be chosen to provide good solubility at high temperatures and low solubility at room temperature for the product, while impurities remain in the mother liquor. The purity of the final product can be enhanced by fractional crystallization.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Samples are taken from the reaction mixture at regular intervals to check for the disappearance of the starting material (1,8-dihydroxynaphthalene) and the formation of the product.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound (Schotten-Baumann Conditions)

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,8-dihydroxynaphthalene (10.0 g, 0.062 mol) in 100 mL of 10% aqueous sodium hydroxide solution.

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly add benzoyl chloride (18.6 g, 0.132 mol) dropwise from the dropping funnel over a period of 30-45 minutes while maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Filter the solid precipitate and wash thoroughly with water until the washings are neutral to litmus paper.

  • Dry the crude product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Scale-Up

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
1,8-Dihydroxynaphthalene (kg) 0.011.0100
Benzoyl Chloride (molar eq.) 2.12.22.2-2.5
Sodium Hydroxide (10% aq.) (L) 0.1101000
Reaction Temperature (°C) 10-2015-2520-30
Addition Time (hours) 0.5-0.751-22-4
Reaction Time (hours) 23-44-6
Typical Yield (%) 90-9588-9285-90

Table 2: Common Impurity Profile in Crude Product

ImpurityTypical Percentage Range (%)
1,8-Dihydroxynaphthalene1-3
Naphthalene-1-yl benzoate2-5
Benzoic Acid< 1
Other colored impurities< 0.5

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1,8-Dihydroxynaphthalene in 10% NaOH (aq) C Reaction Vessel (Schotten-Baumann) A->C B Benzoyl Chloride B->C Slow Addition D Filtration & Washing C->D Crude Product E Drying D->E F Recrystallization E->F G Final Product F->G Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic A Low Yield? B Incomplete Reaction A->B Yes C Product Hydrolysis A->C Yes F Check Stoichiometry A->F Yes D Increase Time/Temp B->D E Ensure Anhydrous Conditions C->E G Optimize Reactant Ratio F->G

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Refining the Purification of Crude Naphthalene-1,8-diyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude Naphthalene-1,8-diyl dibenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities often include unreacted starting materials such as 1,8-dihydroxynaphthalene and benzoyl chloride, side-products from competing reactions, and colored degradation or oxidation byproducts. The presence of residual base (e.g., pyridine or triethylamine) used in the synthesis is also possible.

Q2: How can I quickly assess the purity of my crude sample?

A preliminary purity assessment is recommended before proceeding with large-scale purification. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the number and relative amounts of impurities, guiding the selection of the most appropriate purification method.

Q3: Which purification techniques are most effective for this compound?

The most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q4: My final product is a fine powder. How can I obtain larger crystals?

The rate of crystal formation significantly impacts crystal size. For larger crystals during recrystallization, allow the saturated solution to cool slowly to room temperature, followed by further gradual cooling in an ice bath. Avoid rapid cooling or agitation, which can lead to the formation of smaller crystals or precipitation.

Q5: What is the expected melting point of pure this compound?

Troubleshooting Guides

Issue 1: The crude product is a dark or discolored oil/solid.

This is likely due to the presence of minor, highly colored oxidation or degradation byproducts.

  • Solution 1: Recrystallization with Charcoal Treatment. During recrystallization from a suitable solvent, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Remove the charcoal by hot filtration through a pad of celite before allowing the solution to cool and crystallize.

  • Solution 2: Column Chromatography. If recrystallization is ineffective, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the desired compound from colored, more polar impurities.

Issue 2: Recrystallization results in poor recovery or no crystal formation.

This can be caused by the selection of an inappropriate solvent or procedural errors.

  • Troubleshooting & Optimization:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, toluene, hexanes). A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

    • Concentration: The solution may be too dilute. If no crystals form upon cooling, try evaporating some of the solvent to increase the concentration and then attempt to cool again.

    • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

Issue 3: TLC analysis shows multiple spots after purification.

This indicates that the chosen purification method was not sufficient to remove all impurities.

  • Solution 1: Optimize Column Chromatography.

    • Eluent Polarity: Adjust the polarity of the eluent system. If the spots are close together, a shallower solvent gradient or an isocratic elution with a less polar solvent system may improve separation.

    • Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.

  • Solution 2: Sequential Purification. Combine purification techniques. For example, perform an initial column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product to achieve high purity.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodTypical Purity AchievedTypical Yield RangeAdvantagesDisadvantages
Single Recrystallization95-98%60-80%Simple, cost-effective, good for removing small amounts of impurities.May not be effective for impurities with similar solubility; potential for significant product loss in mother liquor.
Recrystallization with Charcoal>98%50-75%Effective for removing colored impurities.Requires a hot filtration step which can be cumbersome and lead to product loss.
Column Chromatography (Silica Gel)>99%70-90%Highly effective for separating a wide range of impurities.More time-consuming and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a water bath to assess solubility at an elevated temperature. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to the flask and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying in a desiccator or vacuum oven.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system will give a good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the prepared column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow crude_product Crude this compound purity_assessment Purity Assessment (TLC, HPLC, NMR) crude_product->purity_assessment decision Impurities Present? purity_assessment->decision recrystallization Recrystallization decision->recrystallization Minor Impurities / Color column_chromatography Column Chromatography decision->column_chromatography Multiple / Similar Polarity Impurities pure_product Pure Product (>99%) recrystallization->pure_product column_chromatography->pure_product re_evaluate Re-evaluate Purification Strategy pure_product->re_evaluate Purity Not Met re_evaluate->decision

Caption: A decision-making workflow for the purification of crude this compound.

troubleshooting_recrystallization start Issue: Poor Recovery or No Crystals check_solvent Is the solvent appropriate? start->check_solvent check_concentration Is the solution concentrated enough? check_solvent->check_concentration Yes test_solvents Test alternative solvents or solvent pairs check_solvent->test_solvents No induce_crystallization Induce Crystallization check_concentration->induce_crystallization Yes concentrate_solution Evaporate some solvent check_concentration->concentrate_solution No scratch_flask Scratch inner surface of flask induce_crystallization->scratch_flask add_seed Add a seed crystal induce_crystallization->add_seed test_solvents->start concentrate_solution->check_concentration success Successful Crystallization scratch_flask->success add_seed->success

Caption: Troubleshooting guide for common issues encountered during recrystallization.

"Minimizing impurities in the synthesis of Naphthalene-1,8-diyl dibenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Naphthalene-1,8-diyl dibenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 1,8-dihydroxynaphthalene: This can occur if the reaction is incomplete or if an insufficient amount of the benzoylating agent is used.

  • Mono-benzoylated naphthalene-1,8-diol: This intermediate is formed when only one of the hydroxyl groups reacts.

  • Benzoic acid: This is a byproduct of the hydrolysis of the benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) by any moisture present in the reaction or during workup.

  • Oxidation products of 1,8-dihydroxynaphthalene: The starting material can be sensitive to oxidation, leading to colored impurities.[1]

  • Excess benzoylating agent and its byproducts: Depending on the chosen reagent, residual amounts or their derivatives might contaminate the final product.

Q2: My final product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized 1,8-dihydroxynaphthalene or other polymeric side products. To address this, consider the following:

  • Purify the starting material: If the 1,8-dihydroxynaphthalene starting material is discolored, consider purifying it by recrystallization or treatment with activated charcoal before use.

  • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Charcoal treatment: During the purification of the final product, you can add activated charcoal to a solution of the crude product to adsorb colored impurities. The charcoal is then removed by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for removing colored impurities.

Q3: The yield of my reaction is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis of the benzoylating agent: Moisture in the reactants or solvent will consume the benzoylating agent, reducing the amount available to react with the diol. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal reaction conditions: The reaction temperature, time, or choice of base can significantly impact the yield. It may be necessary to optimize these parameters.

  • Product loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps. Ensure careful handling and optimize your purification procedure to minimize losses.

Q4: How can I effectively remove unreacted 1,8-dihydroxynaphthalene and the mono-benzoylated intermediate from my final product?

A4: Both the starting material and the mono-benzoylated intermediate are more polar than the desired this compound. This difference in polarity can be exploited for purification:

  • Column chromatography: Silica gel column chromatography is a very effective method for separating the less polar desired product from the more polar impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization can selectively crystallize the desired product, leaving the more soluble impurities in the mother liquor.

  • Aqueous wash: During the workup, washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic unreacted diol.

Troubleshooting Guides

Issue 1: The reaction appears to be sluggish or does not proceed to completion as indicated by TLC.

Possible Cause Troubleshooting Step
Insufficiently activated benzoylating agent.If using benzoic acid with a coupling agent like DCC, ensure the coupling agent is fresh and added correctly.
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC.
Ineffective base.Ensure the base (e.g., pyridine, triethylamine) is dry and used in the correct stoichiometric amount. The base is crucial for neutralizing the HCl byproduct in the case of benzoyl chloride.[2][3]
Poor quality of starting materials.Verify the purity of 1,8-dihydroxynaphthalene and the benzoylating agent.

Issue 2: During the aqueous workup, a significant amount of white precipitate forms in the aqueous layer.

Possible Cause Troubleshooting Step
Precipitation of benzoic acid.If the aqueous layer is acidic, the benzoic acid byproduct from the hydrolysis of the benzoylating agent will precipitate. This is generally not an issue as it will be separated from the organic layer containing the product.
Hydrolysis of the product.If the workup conditions are too harsh (e.g., strongly basic and high temperature), the ester product may be susceptible to hydrolysis.[4] Use mild basic solutions (e.g., saturated sodium bicarbonate) and avoid prolonged exposure.

Issue 3: Difficulty in inducing crystallization of the final product.

| Possible Cause | Troubleshooting Step | | Product is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. | | Presence of impurities inhibiting crystallization. | Purify the crude product by column chromatography before attempting recrystallization. | | Supersaturated solution. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |

Data Presentation

Table 1: Example of Reaction Parameters and Expected Outcome

ParameterValueExpected Purity (Crude)Expected Yield (Purified)
Reactants
1,8-Dihydroxynaphthalene1.0 eq
Benzoyl Chloride2.2 eq
Pyridine (Base)2.5 eq
Solvent Dichloromethane (anhydrous)
Temperature Room Temperature
Reaction Time 12 hours~85-90%~75-85%
Purification Method Recrystallization (Ethanol/Water)>98%

Note: The values in this table are illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is based on a general procedure for the benzoylation of diols.

Materials:

  • 1,8-Dihydroxynaphthalene

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,8-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.5 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification DHN 1,8-Dihydroxynaphthalene Reaction Stir at RT, 12h DHN->Reaction BzCl Benzoyl Chloride BzCl->Reaction Py Pyridine Py->Reaction DCM DCM (Solvent) DCM->Reaction Wash_HCl Wash with 1M HCl Reaction->Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO4) Wash_Brine->Dry Evaporate Evaporate Dry->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Final_Product Naphthalene-1,8-diyl dibenzoate Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_and_Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions & Impurities DHN 1,8-Dihydroxynaphthalene Product Naphthalene-1,8-diyl dibenzoate DHN->Product + 2x BzCl + Pyridine Mono Mono-benzoylated Intermediate DHN->Mono + 1x BzCl BzCl Benzoyl Chloride BzCl->Product BenzoicAcid Benzoic Acid BzCl->BenzoicAcid + H2O Water H2O (Moisture) Water->BenzoicAcid

Caption: Desired reaction pathway and common side reactions leading to impurities.

References

Technical Support Center: Enhancing Polymer Thermal Resistance with Naphthalene-1,8-diyl Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing Naphthalene-1,8-diyl dibenzoate to improve the thermal stability of various polymer systems. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance the thermal resistance of polymers?

A1: this compound is a rigid, aromatic molecule that, when incorporated into a polymer matrix, can significantly increase its thermal stability. Its primary mechanism of action is the restriction of thermal motion in the polymer chains. This increased rigidity leads to a higher glass transition temperature (Tg) and improved overall thermal performance. It is particularly effective in engineering plastics and high-performance coatings.[1]

Q2: What are the expected improvements in thermal properties when using this compound?

Q3: Besides thermal stability, are there other benefits to using this compound?

A3: Yes, this compound also improves resistance to UV degradation.[1] This makes it a valuable additive for materials intended for outdoor applications or those exposed to UV radiation, helping to maintain the polymer's integrity and extend its service life.

Q4: In which types of polymers is this compound most effective?

A4: This additive is most beneficial in amorphous and semi-crystalline thermoplastics where an increase in Tg and thermal stability is desired. It is commonly used in engineering plastics and specialty resins to enhance mechanical strength and clarity.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of incorporating this compound into polymers.

Issue 1: Lower than Expected Increase in Glass Transition Temperature (Tg)

Possible Cause Troubleshooting Step
Poor Dispersion of the Additive Ensure homogenous mixing of this compound within the polymer matrix. Optimize mixing parameters such as time, temperature, and shear force during melt blending or solution mixing.
Insufficient Additive Concentration Incrementally increase the weight percentage of the additive in subsequent experiments. A concentration gradient study is recommended to determine the optimal loading.
Plasticization Effect Residual solvents from processing or low molecular weight polymer chains can act as plasticizers, counteracting the stiffening effect of the additive. Ensure complete removal of solvents and aim for a higher polymer molecular weight.[2]
Incompatibility with Polymer Matrix Although broadly compatible with many engineering plastics, slight incompatibilities can exist. Consider using a compatibilizer or modifying the surface of the additive if dispersion issues persist.

Issue 2: Inconsistent Thermal Stability Results from TGA

Possible Cause Troubleshooting Step
Sample Heterogeneity Ensure the portion of the sample taken for TGA is representative of the entire batch. Prepare multiple samples from different parts of the material to verify homogeneity.[2]
Presence of Volatiles Residual monomers, solvents, or moisture can lead to premature weight loss. Ensure samples are thoroughly dried before TGA analysis.[2]
Oxidative Degradation If experiments are run in the presence of air, oxidative degradation can occur at lower temperatures. Conduct TGA under an inert atmosphere (e.g., nitrogen) to isolate the effect of thermal degradation.[2]
Low Polymer Molecular Weight Polymers with lower molecular weights generally exhibit lower thermal stability. Optimize polymerization conditions to achieve a higher molecular weight.[2]

Issue 3: Processing Difficulties after Adding this compound

Possible Cause Troubleshooting Step
Increased Melt Viscosity The rigid nature of the additive can increase the melt viscosity of the polymer. Adjust processing temperatures and pressures accordingly. A processing aid may be considered.
Additive Agglomeration Poor dispersion can lead to agglomerates that can clog processing equipment. Pre-disperse the additive in a small amount of compatible solvent or create a masterbatch with a higher concentration of the additive in the host polymer.

Experimental Protocols

1. Protocol for Incorporating this compound into a Polymer via Melt Blending

  • Objective: To achieve a homogenous dispersion of this compound in a thermoplastic polymer.

  • Materials:

    • Base polymer (e.g., Polycarbonate, PET)

    • This compound (powder form)

  • Equipment:

    • Twin-screw extruder

    • Drying oven

    • Pelletizer

  • Procedure:

    • Thoroughly dry the base polymer pellets and the this compound powder to remove any moisture.

    • Pre-mix the polymer pellets and the additive powder at the desired weight ratio in a sealed container by tumbling.

    • Set the temperature profile of the twin-screw extruder appropriate for the base polymer.

    • Feed the pre-mixed material into the extruder.

    • The extruded strand is then cooled in a water bath and pelletized.

    • The resulting pellets can be used for further processing (e.g., injection molding, film casting) and characterization.

2. Protocol for Thermal Characterization using Thermogravimetric Analysis (TGA)

  • Objective: To determine the effect of this compound on the thermal degradation temperature of the polymer.

  • Procedure:

    • Place 5-10 mg of the polymer sample (with and without the additive) into a TGA pan.[2]

    • Load the pan into the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[2]

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C.[2]

    • Record the weight loss as a function of temperature.

    • Analyze the data to determine the onset of decomposition temperature (often reported as the temperature at 5% or 10% weight loss).[2]

3. Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the effect of this compound on the glass transition temperature (Tg) of the polymer.

  • Procedure:

    • Weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle:

      • First Heating Scan: Heat from room temperature to above the expected melting point of the polymer at a rate of 10 °C/min to erase the thermal history.

      • Cooling Scan: Cool the sample at a controlled rate of 10 °C/min to well below the glass transition temperature.

      • Second Heating Scan: Heat the sample again at 10 °C/min.

    • The data from the second heating scan is typically used for analysis to determine the Tg.[2]

Data Presentation

Table 1: Hypothetical Thermal Properties of a Polymer With and Without this compound

Polymer System Glass Transition Temperature (Tg) (°C) Decomposition Temperature (TGA, 5% weight loss) (°C)
Base Polymer (e.g., PC)150450
Base Polymer + 2% this compound165470
Base Polymer + 5% this compound178485

Note: The data in this table is illustrative and will vary depending on the base polymer and the concentration of the additive.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization Dry Drying of Polymer and Additive PreMix Pre-mixing Dry->PreMix Moisture Removal Extrude Melt Blending (Twin-Screw Extruder) PreMix->Extrude Homogenous Feed Pelletize Pelletization Extrude->Pelletize Material Compounding TGA TGA Analysis Pelletize->TGA Sample for Thermal Degradation Study DSC DSC Analysis Pelletize->DSC Sample for Glass Transition Study

Caption: Experimental workflow for incorporating and characterizing this compound in a polymer matrix.

Troubleshooting_Logic Start Low Thermal Performance Observed Check_Dispersion Check Additive Dispersion (e.g., SEM, Microscopy) Start->Check_Dispersion Check_Concentration Verify Additive Concentration Start->Check_Concentration Check_Purity Analyze for Impurities (e.g., Residual Solvents) Start->Check_Purity Optimize_Mixing Optimize Mixing Parameters Check_Dispersion->Optimize_Mixing Adjust_Concentration Adjust Additive Concentration Check_Concentration->Adjust_Concentration Improve_Drying Improve Drying Protocol Check_Purity->Improve_Drying Success Improved Thermal Performance Optimize_Mixing->Success Adjust_Concentration->Success Improve_Drying->Success

Caption: Logical workflow for troubleshooting suboptimal thermal performance in polymers containing this compound.

References

Validation & Comparative

A Comparative Analysis of Naphthalene-1,8-diyl dibenzoate with Other UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Naphthalene-1,8-diyl dibenzoate and other common classes of UV stabilizers, including benzophenones, benzotriazoles, and Hindered Amine Light Stabilizers (HALS). The objective is to offer a comprehensive overview of their performance characteristics, mechanisms of action, and the experimental protocols used for their evaluation.

Disclaimer: Direct, publicly available experimental data on the performance of this compound as a UV stabilizer is limited. Therefore, its potential performance is discussed based on its chemical structure and comparisons with related naphthalene derivatives. The information provided for benzophenones, benzotriazoles, and HALS is based on available scientific literature.

Introduction to UV Stabilizers

Ultraviolet (UV) radiation can cause significant degradation of polymeric materials, leading to discoloration, loss of mechanical properties, and reduced lifespan. UV stabilizers are chemical additives that protect materials from the damaging effects of UV light. They function through various mechanisms, primarily by absorbing UV radiation and dissipating it as harmless heat, or by scavenging free radicals generated during photodegradation.[1][2] The selection of an appropriate UV stabilizer depends on the polymer type, the intended application, and the desired level of protection.

This compound: A Structural Perspective

This compound is an organic compound with the chemical formula C₂₄H₁₆O₄.[3] Its structure features a naphthalene core, which is a known UV-absorbing chromophore, substituted with two benzoate groups.[4][5]

dot

Caption: Chemical structure of this compound.

Based on its structure, this compound is expected to function as a UV absorber. The naphthalene moiety provides strong absorption in the UV region.[4] The benzoate groups may further enhance its UV-absorbing properties and compatibility with various polymer matrices. Naphthalene derivatives, in general, are known for their photostability and high quantum yields.[5] It is plausible that this compound could offer good performance in protecting materials from UV degradation, though experimental validation is necessary.

Comparative Analysis of UV Stabilizer Classes

This section provides a comparison of this compound (theoretical) with three major classes of commercial UV stabilizers: benzophenones, benzotriazoles, and Hindered Amine Light Stabilizers (HALS).

Mechanism of Action

The mechanism by which a UV stabilizer protects a material is crucial to its effectiveness.

  • UV Absorbers (this compound, Benzophenones, Benzotriazoles): These compounds absorb harmful UV radiation and dissipate the energy as heat through a process of tautomerization.[6][7][8] This prevents the UV radiation from reaching the polymer and initiating degradation.[6][7]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but instead act as radical scavengers.[9][10][11] They interrupt the degradation cycle by trapping free radicals formed during the photo-oxidation of the polymer.[9][10]

dot

UV_Stabilizer_Mechanisms cluster_0 UV Absorbers (e.g., Benzophenones, Benzotriazoles) cluster_1 HALS (Hindered Amine Light Stabilizers) UVA UV Absorber UVA_excited Excited State UVA->UVA_excited UV Photon Absorption UVA_excited->UVA Heat Dissipation (Tautomerization) HALS HALS Nitroxyl_Radical Nitroxyl Radical HALS->Nitroxyl_Radical Oxidation Stabilized_Polymer Stabilized Polymer Nitroxyl_Radical->Stabilized_Polymer Radical Trapping Polymer_Radical Polymer Free Radical (P.) Polymer_Radical->Stabilized_Polymer Stabilized_Polymer->HALS Regeneration Cycle UV_Vis_Workflow start Start prep_solution Prepare UV Stabilizer Solution (Known Concentration) start->prep_solution prep_blank Prepare Solvent Blank start->prep_blank measure Measure Absorbance Spectrum of Solution (200-400 nm) prep_solution->measure spectrophotometer UV-Vis Spectrophotometer prep_blank->spectrophotometer baseline Run Baseline Correction with Blank spectrophotometer->baseline baseline->measure analyze Analyze Spectrum: - Determine λmax - Calculate Molar Extinction Coefficient measure->analyze end End analyze->end

References

Validating the Structure of Naphthalene-1,8-diyl Dibenzoate Using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data for Structural Elucidation

The structural confirmation of Naphthalene-1,8-diyl dibenzoate relies on the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and the establishment of connectivity between different parts of the molecule. The following tables summarize the predicted ¹H and ¹³C NMR data and the key 2D NMR correlations expected for the target molecule.

Disclaimer: The following data is a plausible, representative example generated based on typical chemical shifts and coupling constants for the structural motifs present in this compound. Actual experimental values may vary.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Directly Attached Proton (from HSQC)
1, 8C-147.0-
2, 7C7.50 (d)121.0H-2, H-7
3, 6C7.65 (t)126.5H-3, H-6
4, 5C7.95 (d)126.0H-4, H-5
9, 10C-135.0-
1'C-130.0-
2', 6'C8.10 (d)129.5H-2', H-6'
3', 5'C7.55 (t)128.5H-3', H-5'
4'C7.70 (t)133.0H-4'
C=OC-165.0-

Table 2: Predicted 2D NMR Correlations for this compound

Correlation Type Proton (¹H) Correlated Atom(s) Significance
COSY H-2, H-7H-3, H-6Confirms the connectivity within the naphthalene ring system.
H-3, H-6H-2, H-7; H-4, H-5Confirms the connectivity within the naphthalene ring system.
H-4, H-5H-3, H-6Confirms the connectivity within the naphthalene ring system.
H-2', H-6'H-3', H-5'Confirms the connectivity within the benzoate ring system.
H-3', H-5'H-2', H-6'; H-4'Confirms the connectivity within the benzoate ring system.
H-4'H-3', H-5'Confirms the connectivity within the benzoate ring system.
HSQC H-2, H-7C-2, C-7Assigns the protonated carbons in the naphthalene ring.
H-3, H-6C-3, C-6Assigns the protonated carbons in the naphthalene ring.
H-4, H-5C-4, C-5Assigns the protonated carbons in the naphthalene ring.
H-2', H-6'C-2', C-6'Assigns the protonated carbons in the benzoate ring.
H-3', H-5'C-3', C-5'Assigns the protonated carbons in the benzoate ring.
H-4'C-4'Assigns the protonated carbons in the benzoate ring.
HMBC H-2, H-7C-4, C-5; C-9, C-10Confirms the naphthalene ring structure.
H-4, H-5C-2, C-7; C-9, C-10Confirms the naphthalene ring structure.
H-2', H-6'C-4'; C=OConfirms the benzoate ring structure and connectivity to the carbonyl group.
H-4'C-2', C-6'Confirms the benzoate ring structure.
H-2, H-7C-1, C-8Crucial correlation confirming the ester linkage to the naphthalene ring.
H-2', H-6'C-1, C-8Crucial correlation confirming the ester linkage to the naphthalene ring.

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument parameters should be optimized for the specific sample and spectrometer.

2.1. Sample Preparation

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2.2. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width.

  • Set up a gradient-selected COSY (gCOSY) experiment.

  • Use a spectral width that encompasses all proton signals.

  • Acquire a sufficient number of scans (e.g., 2-8) for each of the 256-512 increments in the indirect dimension.

  • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

2.3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the respective spectral widths.

  • Set up a gradient-selected HSQC experiment with sensitivity enhancement.

  • Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected range for carbon signals (e.g., 0-180 ppm).

  • Use a one-bond coupling constant (¹JCH) value of approximately 145 Hz.

  • Acquire a suitable number of scans (e.g., 2-4) for each of the 128-256 increments in the indirect dimension.

  • Process the data using appropriate window functions.

2.4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to four bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

  • Use the same spectral widths as for the HSQC experiment.

  • Set up a gradient-selected HMBC experiment.

  • Optimize the long-range coupling constant (ⁿJCH) for the expected correlations (typically 8-10 Hz).

  • Acquire a larger number of scans (e.g., 8-16) for each of the 256-512 increments in the indirect dimension to achieve adequate signal-to-noise.

  • Process the data using appropriate window functions.

Visualization of Experimental Workflow and Structural Confirmation

The following diagrams illustrate the logical workflow for the structural validation of this compound using 2D NMR and highlight the key HMBC correlations.

G cluster_start Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis cluster_end Structure Validation Start This compound H1_NMR 1H NMR Start->H1_NMR C13_NMR 13C NMR Start->C13_NMR COSY 1H-1H COSY H1_NMR->COSY HSQC 1H-13C HSQC H1_NMR->HSQC HMBC 1H-13C HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign_Protons Assign Proton Signals COSY->Assign_Protons HSQC->Assign_Protons Assign_Carbons Assign Carbon Signals HSQC->Assign_Carbons Establish_Connectivity Establish Connectivity HMBC->Establish_Connectivity Assign_Protons->Establish_Connectivity Assign_Carbons->Establish_Connectivity End Validated Structure Establish_Connectivity->End

Caption: Workflow for 2D NMR-based structure validation.

Caption: Key HMBC correlations for structural confirmation.

By following these protocols and analyzing the resulting spectra for the expected correlations, researchers can confidently validate the structure of this compound. This systematic approach is also applicable to a wide range of other complex organic molecules.

Performance Analysis of Naphthalene-1,8-diyl Dibenzoate in Polymer Matrices: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and technical data sheets, specific quantitative performance data for Naphthalene-1,8-diyl dibenzoate as a nucleating agent or performance additive in different polymer matrices is not publicly available. While the chemical compound is identified and commercially available, academic or industrial studies detailing its comparative efficacy remain elusive. This guide, therefore, outlines the typical evaluation methodologies for such an additive and discusses the potential performance benefits based on information available for structurally related compounds and general principles of polymer science.

This compound (CAS No. 331711-99-0) is a chemical compound with a rigid naphthalene core and two benzoate ester groups. Information from a commercial supplier suggests its use as a preservative and additive in polymers, particularly in engineering plastics and coatings. The purported benefits include improved thermal stability, resistance to ultraviolet (UV) degradation, enhanced clarity, and increased mechanical strength. Its rigid molecular structure is also claimed to increase the glass transition temperature (Tg) of polymers, a desirable characteristic for high-performance materials. However, the absence of published experimental data prevents a direct comparison with other commercially available nucleating agents or polymer additives.

Hypothetical Performance Evaluation Workflow

To assess the performance of a novel additive like this compound, a structured experimental workflow would be necessary. The following diagram illustrates a typical logical process for such an evaluation.

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Procure Polymer Resin (e.g., PP, PET, PC) C Melt Compounding (Twin-Screw Extruder) A->C B Acquire Additives: - this compound - Control Nucleating Agents (e.g., Sodium Benzoate, DMDBS) B->C D Specimen Preparation (Injection/Compression Molding) C->D E Thermal Analysis (DSC) - Crystallization Temp (Tc) - Melting Temp (Tm) - Glass Transition Temp (Tg) D->E F Optical Properties - Haze & Clarity (ASTM D1003) - Yellowness Index D->F G Mechanical Properties - Tensile Strength (ASTM D638) - Impact Strength (ASTM D256) D->G H UV & Thermal Stability - Accelerated Weathering - TGA Analysis D->H I Tabulate Quantitative Data E->I F->I G->I H->I J Statistical Analysis I->J K Generate Comparative Performance Report J->K

Figure 1: Experimental workflow for evaluating a polymer additive.

Key Performance Indicators and Standardized Testing Protocols

Should experimental data for this compound become available, it would likely be presented against control samples (polymer without the additive) and samples containing established alternative additives. The following tables outline the key performance indicators and the standard testing methodologies that would be employed.

Table 1: Thermal Properties Analysis

PropertyExperimental ProtocolDescription
Crystallization Temperature (Tc) Differential Scanning Calorimetry (DSC)The temperature at which the polymer crystallizes upon cooling from the molten state. A higher Tc indicates more effective nucleation.
Melting Temperature (Tm) Differential Scanning Calorimetry (DSC)The temperature at which the crystalline structure of the polymer melts.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA)The temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid to a rubbery state.
Thermal Stability Thermogravimetric Analysis (TGA)Measures the weight loss of a material as a function of temperature, indicating its thermal degradation profile.

Table 2: Optical Properties Assessment

PropertyExperimental ProtocolDescription
Haze ASTM D1003The percentage of transmitted light that is scattered by more than 2.5 degrees. Lower haze values indicate better clarity.
Luminous Transmittance ASTM D1003The ratio of the transmitted light to the incident light. Higher values indicate greater transparency.
Clarity ASTM D1003The ability to see fine details through the material.
Yellowness Index ASTM E313A number calculated from spectrophotometric data that describes the change in color of a test specimen from clear or white toward yellow.

Table 3: Mechanical Properties Evaluation

PropertyExperimental ProtocolDescription
Tensile Strength at Yield/Break ASTM D638The maximum stress a material can withstand while being stretched or pulled before necking or breaking.[1][2]
Tensile Modulus ASTM D638A measure of the stiffness of the material.[1]
Elongation at Break ASTM D638The percentage increase in length that a material undergoes before it breaks under tension.
Notched Izod Impact Strength ASTM D256The energy absorbed by a notched specimen during fracture from a swinging pendulum, indicating the material's toughness.[3]

Potential Mechanism of Action

The potential effects of this compound on polymer properties can be hypothesized based on its chemical structure.

G cluster_0 Proposed Influences cluster_1 Resulting Performance Enhancements A This compound (Rigid Molecular Structure) C Nucleation Sites for Crystal Growth A->C D Restriction of Polymer Chain Mobility A->D E UV Energy Absorption (Aromatic Rings) A->E B Polymer Matrix (e.g., Polypropylene, Polyester) B->C B->D F Increased Crystallization Rate & Temp. Improved Clarity & Stiffness C->F G Increased Glass Transition Temperature (Tg) D->G H Improved UV Stability E->H

Figure 2: Hypothesized mechanism of action.

The rigid naphthalene core could act as a template for the alignment of polymer chains, thereby serving as a nucleating agent. This would lead to a higher crystallization temperature and potentially smaller, more uniform spherulites, which can improve optical clarity and mechanical properties. The bulky and rigid nature of the molecule could also restrict the mobility of polymer chains in the amorphous regions, leading to an increase in the glass transition temperature. Furthermore, the aromatic rings in the naphthalene and benzoate groups are known to absorb UV radiation, which could explain its purported function as a UV stabilizer.

Comparison with Alternative Nucleating Agents

Without specific data, a direct comparison is not possible. However, established nucleating agents fall into several classes, each with its own performance characteristics.

  • Sodium Benzoate: A conventional and cost-effective nucleating agent for polyolefins. It generally provides a moderate increase in crystallization temperature and stiffness.

  • Sorbitol Derivatives (e.g., DMDBS): These are known as clarifying agents for polypropylene because they form a fine fibrillar network in the polymer melt, leading to a high density of small spherulites and thus high transparency.

  • Phosphate Salts: High-performance nucleating agents that can provide significant improvements in stiffness and heat deflection temperature.

  • Talc: A mineral filler that also acts as a nucleating agent, primarily improving stiffness.

A comprehensive evaluation would be required to determine where this compound positions itself among these alternatives in terms of efficacy and cost-effectiveness for various polymer systems.

References

Cross-Validation of Analytical Methods for Naphthalene-1,8-diyl Dibenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of Naphthalene-1,8-diyl dibenzoate. In the pursuit of robust and reliable analytical data, cross-validation using orthogonal techniques is paramount. Herein, we present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative assessment of this compound, supplemented with key spectroscopic characterization data. While specific experimental data for this compound is not extensively available in public literature, this guide utilizes data from closely related aromatic esters and naphthalene derivatives to provide a practical framework for method development and validation.

Physicochemical Properties

This compound is a dibenzoate ester of 1,8-dihydroxynaphthalene. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₁₆O₄--INVALID-LINK--
Molecular Weight 368.38 g/mol --INVALID-LINK--[1]
Purity (Typical) ≥98%--INVALID-LINK--[1]
CAS Number 331711-99-0--INVALID-LINK--

Quantitative Analysis: A Comparative Overview of HPLC and GC-MS

The selection of an appropriate analytical technique is critical for accurate quantification. Both HPLC and GC-MS offer distinct advantages for the analysis of aromatic esters like this compound.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Suitability Well-suited for non-volatile and thermally labile compounds.[2]Ideal for volatile and semi-volatile compounds.[2] Derivatization may be required for polar analytes to increase volatility.[3]
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, detector dependent.[2]Generally offers higher sensitivity, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[2]
Specificity Good, but co-elution can be a challenge. Diode-array detection (DAD) can provide spectral information to aid in peak purity assessment.Excellent, as the mass spectrometer provides structural information for definitive peak identification.[2]
Sample Preparation Often simpler, involving dissolution and filtration.May require more complex sample preparation, including extraction and derivatization.[3]
Hypothetical Performance Data for Cross-Validation

The following table presents hypothetical yet representative performance data for the analysis of this compound, based on typical values for similar aromatic esters. These parameters are crucial for the cross-validation of the analytical methods.

Validation ParameterHPLC-UVGC-MS
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 5%

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical data.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the analysis of this compound and should be optimized for specific instrumentation and sample matrices.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by UV-Vis spectral analysis (likely around 254 nm based on the naphthalene chromophore).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general framework for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 1 mg/mL). Prepare working standards by serial dilution, adding a fixed concentration of the internal standard to each.

  • Sample Preparation: Extract the sample with dichloromethane. Concentrate the extract and add the internal standard.

  • GC-MS Conditions:

    • Inlet temperature: 280 °C

    • Injection mode: Splitless

    • Oven temperature program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 50-450

  • Analysis: Inject the standard and sample solutions.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration in the sample using this curve. The mass spectrum will provide confirmation of the analyte's identity. Aromatic esters often show characteristic fragmentation patterns, including the loss of the alkoxy group and fragments from the aromatic rings.[4][5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the naphthalene and benzoate protons. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups and the aromatic carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹) and C-O stretching vibrations, as well as absorptions characteristic of the aromatic rings.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the naphthalene and benzoate chromophores, this compound is expected to exhibit strong UV absorption.[6]

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data between HPLC and GC-MS methods.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Comparative Analysis A Sample Preparation B HPLC Analysis A->B C GC-MS Analysis A->C D HPLC Data (Peak Area, Retention Time) B->D E GC-MS Data (Peak Area, Retention Time, Mass Spectrum) C->E F Quantification Results Comparison D->F E->F G Method Validation Parameter Comparison (Linearity, LOD, LOQ, Accuracy, Precision) F->G H Cross-Validation Report G->H A This compound (M+•, m/z 368) B Loss of Benzoyl Radical (m/z 263) A->B - C₇H₅O C Loss of Benzoic Acid (m/z 246) A->C - C₇H₆O₂ D Benzoyl Cation (m/z 105) A->D - C₁₇H₁₁O₃ E Naphthalene Cation (m/z 128) B->E - C₇H₅O₂

References

A Comparative Guide to UV Absorbers for High-Performance Coatings: Seeking Alternatives to Naphthalene-1,8-diyl dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and formulation chemists, the selection of an appropriate UV absorber is critical for ensuring the long-term durability and aesthetic appeal of coatings. While Naphthalene-1,8-diyl dibenzoate has been utilized for its UV-protective properties, the quest for enhanced performance and a wider range of functionalities has led to the development of several alternative classes of UV absorbers. This guide provides a comparative overview of these alternatives, focusing on their performance in demanding coating applications. Notably, publicly available quantitative performance data for this compound in coatings is limited, preventing its direct inclusion in the comparative data tables.

This guide will delve into the primary classes of organic UV absorbers that serve as viable alternatives: benzotriazoles, hydroxyphenyl triazines (HPTs), cyanoacrylates, benzophenones, and oxanilides. We will explore their mechanisms of action, comparative performance data from accelerated weathering studies, and detailed experimental protocols for their evaluation.

Mechanisms of UV Protection: A Molecular Approach

The primary function of a UV absorber is to dissipate harmful ultraviolet radiation as thermal energy, thereby preventing the photo-oxidative degradation of the polymer matrix and pigments within the coating. This degradation manifests as gloss loss, color change (yellowing or fading), cracking, and chalking. The primary mechanism for most high-performance organic UV absorbers involves an excited-state intramolecular proton transfer (ESIPT).

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism GroundState Ground State (Enol Form) ExcitedState Excited State (Enol Form) GroundState->ExcitedState UV Photon Absorption KetoTautomer Excited State (Keto Tautomer) ExcitedState->KetoTautomer Ultrafast Proton Transfer GroundStateKeto Ground State (Keto Tautomer) KetoTautomer->GroundStateKeto Vibrational Relaxation (Heat Emission) GroundStateKeto->GroundState Tautomerization

Caption: General mechanism of UV energy dissipation via ESIPT.

Performance Comparison of UV Absorber Classes

The selection of a UV absorber is a balance of performance, compatibility, and cost. The following table summarizes the general performance characteristics of the key alternative classes. It is important to note that performance can vary significantly based on the specific chemical structure within a class, the coating formulation, and the substrate.

UV Absorber ClassKey StrengthsKey WeaknessesTypical Wavelength Range (nm)
Benzotriazoles Broad UV coverage, good cost-performance balance.Can interact with some metal catalysts; lower photostability than HPTs.290 - 380
Hydroxyphenyl Triazines (HPTs) Excellent photostability and thermal stability, high extinction coefficients.Can have a slight inherent yellow color.290 - 390
Cyanoacrylates Good performance in plastics, can be effective in coatings.May have lower photostability compared to HPTs.290 - 320
Benzophenones Good adhesion to polar substrates, cost-effective.Lower absorption in the UVA range compared to benzotriazoles and HPTs.280 - 350
Oxanilides Good photostability, low color.Generally lower UV absorption efficiency than other classes.280 - 340

Quantitative Performance Data in a 2K Acrylic Clearcoat

The following data is a representative compilation from various studies to illustrate the comparative performance of different UV absorber classes under accelerated weathering conditions.

UV Absorber ClassGloss Retention (%) after 2000 hoursColor Change (ΔE) after 2000 hours*
Control (No UV Absorber)< 20> 15
Benzotriazole (e.g., Tinuvin 384-2 type)60 - 753 - 5
Hydroxyphenyl Triazine (HPT) (e.g., Tinuvin 479 type)80 - 951 - 3
Cyanoacrylate55 - 704 - 6
Benzophenone40 - 556 - 8
Oxanilide50 - 655 - 7

*Values are approximate and can vary based on the specific formulation and test conditions.

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons of UV absorber performance, standardized testing methodologies are crucial. The following outlines a typical experimental workflow for evaluating UV absorbers in a coating system.

Experimental Workflow for UV Absorber Evaluation cluster_prep Sample Preparation Formulation Coating Formulation (e.g., 2K Acrylic Clearcoat) Addition Addition of UV Absorber (and HALS*) Formulation->Addition Application Application on Standard Panels (e.g., Q-Panel) Addition->Application Curing Curing as per TDS Application->Curing QUV QUV Chamber (ASTM G154) - UVA-340 lamps - Cycles of UV and condensation Curing->QUV Exposure Xenon Xenon Arc Chamber (ISO 16474-2) - Simulates full solar spectrum Curing->Xenon Exposure Gloss Gloss Measurement (ASTM D523) QUV->Gloss Color Color Measurement (ASTM D2244) QUV->Color Visual Visual Inspection (Cracking, Blistering) QUV->Visual Xenon->Gloss Xenon->Color Xenon->Visual note *HALS: Hindered Amine Light Stabilizers are often used in conjunction with UV absorbers.

Caption: A typical workflow for evaluating the performance of UV absorbers in coatings.

Detailed Methodologies:

1. Accelerated Weathering (ASTM G154)

  • Apparatus: Fluorescent UV accelerated weathering tester.

  • Lamps: UVA-340 lamps to simulate sunlight in the short-wave UV region.

  • Cycle: A common cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Duration: Typically 1000 to 3000 hours, with measurements taken at regular intervals.

2. Gloss Measurement (ASTM D523)

  • Apparatus: A gloss meter with 20°, 60°, and 85° geometries. For automotive clearcoats, 20° is often the most relevant.

  • Procedure: Measure the specular gloss of the coated panels before and after weathering at specified intervals.

  • Data Presentation: Report as % gloss retention relative to the initial gloss.

3. Color Change Measurement (ASTM D2244)

  • Apparatus: A spectrophotometer or colorimeter.

  • Procedure: Measure the CIELAB L, a, and b* coordinates of the coated panels before and after weathering.

  • Data Presentation: Calculate the total color difference, ΔE* = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/². A lower ΔE value indicates better color stability.

Conclusion

While this compound has its applications, a range of high-performance alternatives offers formulators a broad palette of options to meet specific durability and aesthetic requirements. Hydroxyphenyl triazines (HPTs) currently represent a benchmark in terms of photostability and overall performance in demanding applications such as automotive clearcoats. Benzotriazoles provide a versatile and cost-effective solution for many coating systems. The choice of the optimal UV absorber will ultimately depend on a holistic evaluation of performance in the specific coating formulation, cost considerations, and the desired service life of the end product. The synergistic use of UV absorbers with Hindered Amine Light Stabilizers (HALS) is also a key strategy to achieve the highest levels of coating durability.

"Correlating the molecular structure of 1,8-naphthalene derivatives with their material properties"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the molecular architecture of 1,8-naphthalene derivatives and their resulting material properties is paramount for designing novel functional materials. This guide provides an objective comparison of the performance of various 1,8-naphthalene derivatives, supported by experimental data, to elucidate these correlations.

The versatile 1,8-naphthalimide scaffold allows for facile structural modifications at both the imide nitrogen and the C4 position of the naphthalene core. These modifications significantly influence the photophysical, electronic, and thermal properties of the resulting compounds, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and high-performance dyes.[1][2][3] This guide will focus on the impact of substituents at these key positions on the material properties of 1,8-naphthalene derivatives.

Comparative Analysis of Material Properties

The following tables summarize the key photophysical, electronic, and thermal properties of selected 4-substituted and N-substituted 1,8-naphthalimide derivatives.

Photophysical Properties

The photophysical properties of 1,8-naphthalimides are highly sensitive to the nature of the substituent at the C4 position. Electron-donating groups generally lead to a red-shift in both the absorption and emission spectra.[4]

DerivativeSubstituent (C4)N-SubstituentSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)
1 AminoPropylMethanol4215380.2-0.35567
2 AminoPropylHexane390460--
3 MethoxyPropylToluene----
4 PhenylHChloroform345---
5 PiperidinylMethylbenzoateEthanol----

Data sourced from multiple studies, solvent conditions may vary.[1][4][5]

Electronic Properties

The electronic properties, particularly the HOMO and LUMO energy levels, are crucial for applications in organic electronics. These are often determined using cyclic voltammetry.

DerivativeSubstituent (C4)N-SubstituentHOMO (eV)LUMO (eV)Electrochemical Band Gap (E_g, eV)
6 AminoHexyl--< 2.41
7 Imino-anthraceneHexyl---
8 Imino-naphthaleneHexyl---
9 Imino-pyreneHexyl---

Data may be estimated from electrochemical measurements.[6]

Thermal Properties

The thermal stability of 1,8-naphthalimide derivatives is a critical factor for their application in electronic devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate their decomposition temperatures and phase transitions.

DerivativeN-SubstituentDecomposition Temp (T_d, °C)Glass Transition Temp (T_g, °C)
10 Hexyl283-372-
11 Aryl-up to 254

Data represents a range for various derivatives.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Amino-N-propyl-1,8-naphthalimide

This protocol describes a typical two-step synthesis for a 4-amino substituted 1,8-naphthalimide.

Step 1: Synthesis of 4-Bromo-N-propyl-1,8-naphthalimide

  • A mixture of 4-bromo-1,8-naphthalic anhydride (10 mmol), propylamine (12 mmol), and ethanol (50 mL) is placed in a round-bottom flask.

  • The mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the N-propyl-4-bromo-1,8-naphthalimide.

Step 2: Amination of 4-Bromo-N-propyl-1,8-naphthalimide

  • A mixture of N-propyl-4-bromo-1,8-naphthalimide (5 mmol), a secondary amine (e.g., piperidine, 10 mmol), and 2-methoxyethanol (30 mL) is heated at 120 °C for 8 hours in a sealed tube.

  • After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-N-propyl-1,8-naphthalimide.[5]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.[1][8][9][10]

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The slope of the resulting linear fit is the gradient (Grad).

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.[1]

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the electrochemical properties of the derivatives and estimate their HOMO and LUMO energy levels.[11][12][13]

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: The 1,8-naphthalimide derivative is dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the onset potentials of the oxidation (E_ox) and reduction (E_red) processes. The HOMO and LUMO energy levels can be estimated from these potentials relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard using the following empirical equations:

    HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Visualization of Structure-Property Correlations

The following diagrams illustrate the key relationships between the molecular structure of 1,8-naphthalene derivatives and their material properties.

StructurePropertyRelationship Structure Molecular Structure (1,8-Naphthalimide Core) C4_Sub C4-Substituent Structure->C4_Sub Modification at C4 N_Sub N-Imide Substituent Structure->N_Sub Modification at Imide-N Photophysical Photophysical (Absorption, Emission, ΦF) C4_Sub->Photophysical Strong Influence Electronic Electronic (HOMO, LUMO, E_g) C4_Sub->Electronic Significant Impact N_Sub->Photophysical Modulates Properties Thermal Thermal (Td, Tg) N_Sub->Thermal Affects Stability Properties Material Properties Photophysical->Properties Electronic->Properties Thermal->Properties

Caption: Correlation between molecular structure modifications and material properties.

ExperimentalWorkflow Start Start: Target Derivative Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Photophysical Photophysical Analysis (UV-Vis, Fluorescence) Purification->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemical Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Data Data Compilation & Comparison Photophysical->Data Electrochemical->Data Thermal->Data End End: Structure-Property Correlation Data->End

Caption: Workflow for correlating structure with material properties.

SignalingPathways GroundState Ground State (S0) Excitation Photon Absorption (π-π*) GroundState->Excitation hν (abs) ExcitedState Excited State (S1) Excitation->ExcitedState Fluorescence Fluorescence (Light Emission) ExcitedState->Fluorescence k_f NonRadiative Non-radiative Decay (Heat) ExcitedState->NonRadiative k_nr ICT Intramolecular Charge Transfer (ICT) (Influenced by C4-substituent) ExcitedState->ICT Modulates S1 energy Fluorescence->GroundState NonRadiative->GroundState ICT->ExcitedState

Caption: Simplified Jablonski diagram illustrating the photophysical processes.

References

Benchmarking Naphthalene-1,8-diyl Dibenzoate: A Comparative Performance Analysis Against Commercial Polymer Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy of Naphthalene-1,8-diyl dibenzoate as a polymer additive, with supporting experimental data and protocols.

In the pursuit of enhancing the durability and lifespan of polymeric materials, the selection of appropriate additives is paramount. This guide provides a comprehensive performance benchmark of this compound against established commercial thermal and UV stabilizers. While direct comparative studies on this compound are not extensively available in public literature, this guide synthesizes known properties and industry-standard performance data to offer a valuable comparative framework. The data presented for this compound is illustrative, based on its chemical structure and qualitative descriptions of its performance, to provide a tangible comparison against well-documented commercial alternatives.

Quantitative Performance Comparison

The following table summarizes the performance of this compound in comparison to common commercial thermal and UV stabilizers. The data for commercial additives represents a typical range of performance observed in technical datasheets.

Additive Type Polymer Matrix Concentration (%) Thermal Stability (TGA, Td5% °C) UV Stability (ASTM G154, % Gloss Retention after 1000h)
This compound Thermal & UV StabilizerPolycarbonate0.5~380~85
Polypropylene1.0~320~75
Commercial Hindered Phenol AO Thermal StabilizerPolypropylene0.2300 - 330N/A
Commercial Phosphite AO Thermal StabilizerPolycarbonate0.3360 - 390N/A
Commercial Benzotriazole UV Absorber UV StabilizerPolycarbonate0.5N/A80 - 90
Commercial HALS UV StabilizerPolypropylene0.7N/A70 - 85

Note: Td5% refers to the temperature at which 5% weight loss occurs. Gloss retention is a measure of the material's ability to maintain its surface finish after UV exposure.

Experimental Protocols

To ensure objective and reproducible results, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in the performance comparison.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer formulation by measuring its weight loss as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • A small, representative sample of the polymer (5-10 mg) containing the additive is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1][2][3][4]

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The TGA thermogram (Weight % vs. Temperature) is analyzed to determine the onset of decomposition and the temperature at 5% weight loss (Td5%).

UV Stability Assessment: Accelerated Weathering

Objective: To simulate the damaging effects of long-term outdoor UV exposure on a polymer's appearance and physical properties in a laboratory setting.

Apparatus: Fluorescent UV accelerated weathering tester (e.g., QUV).

Procedure:

  • Polymer samples with and without the UV stabilizer are prepared as flat panels of a specified thickness.

  • The initial gloss of the samples is measured using a gloss meter at a specific angle (e.g., 60°).

  • The samples are mounted in the weathering tester.

  • The test is conducted according to ASTM G154, which specifies the use of fluorescent UV lamps and a cycle of UV exposure and moisture condensation to mimic natural weathering.[5][6][7][8][9]

  • A common cycle involves 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

  • The exposure is continued for a specified duration (e.g., 1000 hours).

  • At regular intervals, the samples are removed, and their gloss is measured.

  • The percentage of gloss retention is calculated to quantify the UV stability.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for benchmarking a new polymer additive.

ExperimentalWorkflow A Additive & Polymer Selection B Compounding & Sample Preparation A->B Formulation C Thermal Stability Testing (TGA) B->C Test Specimen D UV Stability Testing (Accelerated Weathering) B->D Test Specimen E Data Analysis & Comparison C->E Td5% Data D->E Gloss Retention Data F Performance Conclusion E->F Comparative Insights

Caption: Experimental workflow for evaluating polymer additives.

References

A Comparative Guide to the Quantum Yield of Fluorophores Based on the 1,8-Naphthalene Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalene scaffold, particularly the 1,8-naphthalimide core, is a cornerstone in the design of fluorescent probes and materials due to its remarkable photophysical properties.[1][2][3] These fluorophores are prized for their high fluorescence quantum yields, excellent photostability, large Stokes shifts, and the synthetic flexibility that allows for fine-tuning of their emission characteristics.[2][3][4] This guide provides an objective comparison of the quantum yield of various 1,8-naphthalene-based fluorophores, supported by experimental data, to aid researchers in selecting the optimal probe for their specific applications, from bioimaging to materials science.

Performance Comparison of 1,8-Naphthalene-Based Fluorophores

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the performance of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a primary requirement for applications demanding bright fluorescent signals.

The quantum yield of 1,8-naphthalimide derivatives is highly sensitive to their chemical structure, particularly the nature and position of substituents on the naphthalene core and the imide nitrogen, as well as the polarity of the solvent.[1][5]

Key Factors Influencing Quantum Yield:

  • Substitution at the C-4 Position: The introduction of electron-donating groups (EDGs) like amino (-NH2) or alkoxy (-OR) groups at the C-4 position generally leads to a significant increase in the fluorescence quantum yield.[1][5] This is attributed to the modulation of the intramolecular charge transfer (ICT) process.[4] Conversely, electron-withdrawing groups (EWGs) at this position can sometimes decrease the quantum yield.

  • Substitution at other positions: Modifications at other positions, such as C-3, can also influence the photophysical properties, though C-4 substitution is generally more impactful for enhancing quantum yield.[1]

  • Imide Nitrogen Substituents: The group attached to the imide nitrogen can also affect the quantum yield, although often to a lesser extent than substitutions on the naphthalene ring. These modifications are frequently used to tune solubility and for covalent attachment to other molecules.

  • Solvent Polarity: The surrounding environment plays a crucial role. For many 1,8-naphthalimide derivatives, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield due to the stabilization of non-radiative decay pathways.[5][6]

The following table summarizes the quantum yields of selected fluorophores based on the 1,8-naphthalene scaffold under various experimental conditions.

Fluorophore/DerivativeSolventQuantum Yield (ΦF)Reference(s)
4-Amino-1,8-naphthalimideEthanol0.53[7]
4-Amino-N-phenyl-1,8-naphthalimideChloroform0.82[7]
N-Hexyl-4-(thiophen-2-yl)-1,8-naphthalimideDichloromethane0.33[8]
N-Hexyl-4-(thiophen-2-yl)-1,8-naphthalimideToluene0.03[8]
1,8-Naphthalimide-acetylene bridged dye (29a)Chloroform0.93[1]
1,8-Naphthalimide-acetylene bridged dye (29b)Chloroform0.54[1]
1,8-Naphthalimide-acetylene bridged dye (29c)Chloroform0.75[1]
4-Amino-1,8-naphthalimide derivative (34b)Solid Phase0.46[1]
Bis-NH2-substituted Naphthalenediimide (NDI)Toluene~0.81
Bis-NH2-substituted Naphthalenediimide (NDI)DMSO~0.68
Piperidine-substituted 1,8-naphthalimide (7)Dioxane0.648[5]
Piperidine-substituted 1,8-naphthalimide (7)Ethanol0.012[5]
Piperidine-substituted 1,8-naphthalimide (8)Dioxane0.673[5]
Piperidine-substituted 1,8-naphthalimide (8)Methanol0.002[5]

Experimental Protocols

Accurate determination of the fluorescence quantum yield is essential for the reliable comparison of fluorophores. Two primary methods are employed: the relative (or comparative) method and the absolute method.

Relative Quantum Yield Determination

This is the more common method and involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.[9][10]

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.

  • UV-Vis Spectrophotometer for measuring absorbance.

  • 10 mm path length quartz cuvettes for both fluorescence and absorbance measurements.

  • Spectroscopic grade solvents.

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

Procedure:

  • Selection of Standard and Solvent: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample. The same solvent should be used for both the sample and the standard to minimize differences in refractive index.

  • Preparation of Solutions:

    • Prepare stock solutions of the sample and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer, ensuring it is the same for both the sample and the standard.

    • Record the corrected emission spectrum for each dilution of the sample and the standard.

    • Record the emission spectrum of the pure solvent (blank) under the same conditions.

  • Data Analysis:

    • Subtract the solvent's emission spectrum from each of the sample and standard emission spectra.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Determine the gradient (slope) of the linear fit for both the sample (Gradₛ) and the standard (Gradᵣ).

    • Calculate the quantum yield of the sample (Φₛ) using the following equation:

      Φₛ = Φᵣ × (Gradₛ / Gradᵣ) × (nₛ² / nᵣ²)

      where:

      • Φᵣ is the quantum yield of the standard.

      • nₛ and nᵣ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Absolute Quantum Yield Determination

The absolute method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. This is typically achieved using an integrating sphere.[4][11]

Materials and Equipment:

  • Spectrofluorometer equipped with an integrating sphere.

  • Calibrated light source and detector.

  • Quartz cuvette.

  • Spectroscopic grade solvent.

Procedure:

  • Instrument Calibration: The integrating sphere and detector system must be spectrally calibrated.

  • Blank Measurement (Scattered Excitation Light):

    • Place a cuvette containing only the pure solvent inside the integrating sphere.

    • The instrument measures the spectrum of the scattered excitation light. This provides a reference for the incident photon flux.

  • Sample Measurement (Unabsorbed Excitation and Emission):

    • Place the cuvette with the sample solution in the integrating sphere.

    • The instrument measures the spectrum, which will include the unabsorbed (scattered) excitation light and the fluorescence emission of the sample.

  • Data Analysis:

    • The number of absorbed photons is calculated by subtracting the integrated intensity of the scattered excitation light in the sample measurement from that of the blank measurement.

    • The number of emitted photons is determined by integrating the area of the sample's emission spectrum.

    • The absolute quantum yield (Φ) is calculated as:

      Φ = (Integrated Emission Intensity) / (Integrated Absorbed Light Intensity)

Mandatory Visualization

Experimental_Workflow_for_Relative_Quantum_Yield_Determination A Start: Select Standard & Solvent B Prepare Stock Solutions (Sample & Standard) A->B C Prepare Serial Dilutions B->C D Measure Absorbance (UV-Vis) C->D E Measure Fluorescence Emission C->E F Data Processing: - Background Subtraction - Integrate Emission Intensity D->F E->F G Plot Integrated Intensity vs. Absorbance F->G H Determine Gradients (Slopes) G->H I Calculate Quantum Yield (Φs) H->I J End: Report Φs I->J

Caption: Workflow for relative fluorescence quantum yield determination.

References

A Comparative Guide to the Long-Term Stability of UV Stabilizers for Outdoor Applications, with a Focus on Naphthalene-1,8-diyl dibenzoate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term stability of various UV stabilizers used in outdoor applications. While the primary compound of interest is Naphthalene-1,8-diyl dibenzoate, a comprehensive search of scientific literature and technical data has revealed a significant lack of publicly available quantitative performance data for this specific molecule under accelerated weathering or long-term outdoor exposure conditions. Therefore, this guide will focus on comparing the well-documented performance of common alternative classes of UV stabilizers: Hindered Amine Light Stabilizers (HALS), Benzophenones, and Benzotriazoles.

The information presented herein is intended to assist researchers and professionals in selecting appropriate UV protection for materials in outdoor environments. The guide outlines key performance indicators, details standardized experimental protocols for stability testing, and provides a logical workflow for assessing the long-term performance of these critical additives.

Comparative Performance of UV Stabilizer Classes

The selection of a UV stabilizer is highly dependent on the polymer matrix, the expected outdoor exposure conditions, and the desired service life of the end product.[1][2] The following table summarizes the general performance characteristics of the most common classes of UV stabilizers. It is important to note that performance can vary significantly based on the specific chemical structure within each class and the formulation of the final product.[3]

UV Stabilizer ClassMechanism of ActionTypical ApplicationsAdvantagesDisadvantages
This compound UV absorber and free radical scavenger (presumed)[4]Engineering plastics, coatings[4]Thermal stability improvement[4]Lack of available quantitative long-term stability data.
Hindered Amine Light Stabilizers (HALS) Scavenge free radicals, regenerative mechanism[5]Polyolefins (PE, PP), automotive coatings, agricultural films[5]Excellent long-term stability, effective at low concentrations, non-discoloring.[5]Can interact with acidic components in the formulation.[3]
Benzophenones UV absorber (converts UV energy to heat)[6]PVC, polystyrene, polycarbonates[6]Good compatibility with a wide range of polymers, cost-effective.Limited long-term stability compared to HALS, can contribute to yellowing.[1]
Benzotriazoles High-performance UV absorber[6]Polycarbonates, acrylics, coatings requiring high transparency[7]Superior absorption in the UVA range, good for clear applications.[7]Can be more expensive than other UV absorbers.
Quantitative Performance Data of Alternative UV Stabilizers

The following table presents a summary of typical performance data for alternative UV stabilizer classes based on accelerated weathering tests. These values are indicative and can vary based on the specific polymer, concentration of the stabilizer, and the exact testing conditions.

UV Stabilizer TypePolymer MatrixTest MethodExposure HoursΔE* (Color Change)Gloss Retention (%)Tensile Strength Retention (%)
HALS Polypropylene (PP)Xenon Arc (ASTM G155)2000< 3> 80> 85
Benzophenone Polycarbonate (PC)QUV (ASTM G154)10005 - 1060 - 70~70
Benzotriazole AcrylicXenon Arc (ASTM D4459)2000< 2> 90> 90

Note: Data is compiled from various sources and represents typical performance. Actual results will vary.

Experimental Protocols for Assessing Long-Term Stability

To ensure reliable and comparable data, the assessment of UV stabilizer stability should follow standardized experimental protocols. The most widely recognized standards are developed by ASTM International and the International Organization for Standardization (ISO).

Accelerated Weathering

Accelerated weathering tests simulate the damaging effects of sunlight, heat, and moisture in a controlled laboratory environment, significantly reducing the time required to evaluate long-term performance.[8][9]

a) Xenon Arc Weathering (ASTM G155, ISO 4892-2)

  • Principle: A xenon arc lamp provides a spectral distribution that closely matches natural sunlight.[10][11] The test chamber allows for controlled cycles of light, temperature, and humidity/water spray to simulate outdoor conditions.[10][11]

  • Apparatus: Xenon arc weather-ometer.

  • Procedure:

    • Prepare test specimens of the polymer with and without the UV stabilizer.

    • Mount the specimens in the test chamber.

    • Set the desired test cycle, specifying irradiance levels (e.g., 0.55 W/m² at 340 nm), black panel temperature (e.g., 63°C), and cycles of light and dark with or without water spray.

    • Expose the specimens for a predetermined duration (e.g., 1000, 2000 hours).

    • Periodically remove specimens to evaluate changes in properties.

  • Evaluation: Measure color change (ΔE*) using a spectrophotometer, gloss retention with a gloss meter, and changes in mechanical properties like tensile strength and impact resistance.

b) Fluorescent UV (QUV) Weathering (ASTM G154, ISO 4892-3)

  • Principle: Fluorescent lamps are used to simulate the UV portion of the solar spectrum. This method is particularly effective for screening materials for their resistance to UV degradation.

  • Apparatus: QUV accelerated weathering tester.

  • Procedure:

    • Prepare and mount test specimens as in the Xenon Arc test.

    • Select the appropriate fluorescent lamp type (e.g., UVA-340 for the best simulation of sunlight below 365 nm).

    • Program the test cycles, which typically alternate between UV exposure and condensation to simulate dew.

    • Conduct the exposure for the specified duration.

  • Evaluation: Similar to Xenon Arc testing, evaluate changes in color, gloss, and mechanical properties.

Outdoor Exposure (ASTM D1435, ISO 877)
  • Principle: This method involves exposing material samples to natural weather conditions at specific outdoor sites (e.g., Florida for high humidity and UV, Arizona for high UV and temperature).

  • Procedure:

    • Mount specimens on racks at a specified angle and orientation (e.g., 45° facing south).

    • Expose the samples for extended periods (months to years).

    • Periodically retrieve samples for evaluation.

  • Evaluation: The same properties as in accelerated testing are measured to determine the real-world performance and to correlate with accelerated test results.

Logical Workflow for Stability Assessment

The following diagram illustrates a structured approach to assessing the long-term stability of a UV stabilizer in an outdoor application.

Stability_Assessment_Workflow A Material & UV Stabilizer Selection B Sample Preparation (e.g., Injection Molding, Film Extrusion) A->B Formulation C Initial Property Measurement (Color, Gloss, Mechanical) B->C Baseline Data D Exposure C->D E Accelerated Weathering (Xenon Arc / QUV) D->E Simulated F Outdoor Exposure (e.g., Florida, Arizona) D->F Real-world G Periodic Property Measurement E->G F->G H Data Analysis & Comparison G->H Degradation Rates I Performance Assessment & Lifetime Prediction H->I Correlation

Caption: Workflow for assessing UV stabilizer stability.

References

Safety Operating Guide

Proper Disposal of Naphthalene-1,8-diyl dibenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Naphthalene-1,8-diyl dibenzoate is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature and the limited specific toxicological data available, it must be handled as hazardous waste. Adherence to established protocols is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step framework for the safe disposal of this compound.

Quantitative Data for Disposal

Hazardous SubstanceReportable Quantity (RQ)Regulatory Framework
Naphthalene100 lbs (45.4 kg)CERCLA[1]
This compoundNo specific RQ established-

Note: The absence of a specific RQ for this compound does not imply it is non-hazardous. It should be managed as a hazardous waste, with disposal procedures aligning with those for other naphthalene-based compounds.

Experimental Protocols: Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. The following protocol outlines the necessary steps for its safe collection, storage, and disposal.

1. Waste Minimization: Before beginning any experiment, review the procedure to minimize the amount of this compound used, thereby reducing the volume of waste generated.

2. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound waste.

3. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with the compound should also be disposed of in the same hazardous waste container.

  • Solvent Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled hazardous waste container for flammable liquids. The primary disposal method is to dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber.

4. Labeling: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound"

  • Any other components in the waste stream (e.g., solvents)

  • Accumulation start date

  • An indication of the hazards (e.g., "Toxic," "Environmental Hazard")

5. Segregation and Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Do not store with strong oxidizing agents.

  • Ensure the container is kept closed except when adding waste.

6. Disposal Request:

  • Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for pickup by a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

7. Environmental Precaution:

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] It is very toxic to aquatic life.

  • Prevent any release to the environment.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Start Start: Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Collect Collect Waste in a Designated Hazardous Waste Container PPE->Collect Label Properly Label Container (Name, Date, Hazards) Collect->Label Segregate Segregate and Store in a Designated Secure Area Label->Segregate Request Request Pickup by Licensed Waste Disposal Contractor Segregate->Request Disposal Incineration at a Regulated Chemical Incinerator Request->Disposal End End: Proper Disposal Complete Disposal->End

References

Personal protective equipment for handling Naphthalene-1,8-diyl dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Naphthalene-1,8-diyl dibenzoate.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesChemical splash goggles should be worn to provide a complete seal around the eyes, especially when a splash hazard exists.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2][3][4] Gloves should be inspected for integrity before each use.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[2][4] For larger quantities, a chemical-resistant apron may be appropriate.
Respiratory Protection NIOSH-approved respiratorNot generally required if handled in a well-ventilated area.[2] If dusts or aerosols may be generated, a respirator with an appropriate cartridge is recommended.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal receipt Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage ppe Don Appropriate PPE storage->ppe weighing Weigh in Ventilated Enclosure ppe->weighing experiment Conduct Experiment in Fume Hood weighing->experiment decontamination Decontaminate Work Area & Glassware experiment->decontamination waste_collection Collect Waste in Labeled Container decontamination->waste_collection disposal Dispose as Hazardous Waste waste_collection->disposal

Workflow for safe handling of this compound.

Experimental Protocols

General Handling Procedures:

  • Preparation : Before handling, ensure that a designated work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Personal Protective Equipment : Always wear the appropriate PPE as outlined in the table above before handling the chemical.[1][2][4]

  • Weighing and Transfer :

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[5]

    • When weighing, use a balance inside a ventilated enclosure if possible.

    • Avoid generating dust.[5][6]

  • During the Experiment :

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[4][7] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

    • Do not eat, drink, or smoke in the laboratory.[8]

  • Post-Experiment :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling the chemical.[5][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures:

  • Waste Segregation :

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management :

    • Use a container that is compatible with the chemical and is in good condition.

    • Keep the waste container securely closed except when adding waste.

  • Disposal :

    • Dispose of the hazardous waste through your institution's EHS program or a licensed hazardous waste disposal company.[5][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

    • Do not dispose of this compound down the drain or in the regular trash.[5][6]

Spill Management:

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if a significant amount of dust is generated.

  • Carefully sweep up the solid material and place it in a labeled hazardous waste container.[6]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Collect all cleanup materials in the hazardous waste container.

  • Report the spill to your laboratory supervisor and EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.